molecular formula C29H30N2O6 B557627 Fmoc-D-Phe(4-NHBoc)-OH CAS No. 214750-77-3

Fmoc-D-Phe(4-NHBoc)-OH

货号: B557627
CAS 编号: 214750-77-3
分子量: 502.6 g/mol
InChI 键: KVUAOWDVYMUKPE-RUZDIDTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-D-Phe(4-NHBoc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C29H30N2O6 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUAOWDVYMUKPE-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427335
Record name Fmoc-D-Phe(4-NHBoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214750-77-3
Record name Fmoc-D-Phe(4-NHBoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Fmoc-D-Phe(4-NHBoc)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the use of Fmoc-D-Phe(4-NHBoc)-OH. It details the physicochemical properties, applications, and a representative experimental protocol for its incorporation into synthetic peptides.

Core Compound Data

This compound, systematically named (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-{4-[(tert-butoxycarbonyl)amino]phenyl}propanoic acid, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with modified backbones or those intended for specific biological interactions. The presence of the D-enantiomer can confer increased stability against enzymatic degradation, a desirable trait in therapeutic peptide design.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for accurate reagent measurement and reaction stoichiometry in peptide synthesis.

PropertyValueReferences
CAS Number 214750-77-3[1][2][3][4]
Molecular Formula C₂₉H₃₀N₂O₆[1][2][3][4]
Molecular Weight 502.56 g/mol [2][4]
Appearance White powder
Purity Typically ≥98% (HPLC)
Storage 0 - 8 °C

Note on a related compound: A structurally similar but distinct compound, Fmoc-D-Phe(4-CH₂NHBoc)-OH (CAS: 268731-06-2), contains an additional methylene (B1212753) group.[5][6][7][8][9] It is crucial to verify the CAS number to ensure the correct reagent is used, as its molecular weight is higher (516.59 g/mol ).[5][6][9]

Applications in Research and Drug Development

This compound is primarily utilized as a protected amino acid derivative in Fmoc-based solid-phase peptide synthesis.[9] Its unique structure allows for the introduction of a protected primary amine on the side chain of a D-phenylalanine residue. This functionality is leveraged in several key areas:

  • Peptide Stapling and Cyclization: The side-chain amine, after deprotection, can be used as a handle for intramolecular cyclization to create constrained peptides with enhanced structural stability and binding affinity.

  • Bioconjugation: The amine serves as an attachment point for various molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for creating antibody-drug conjugates (ADCs).[9]

  • Receptor Binding Studies: Incorporating this modified amino acid can alter the electronic and steric properties of a peptide, providing insights into peptide-receptor interactions.

  • Enhanced Bioavailability: The D-configuration of the amino acid enhances the stability of the resulting peptide against degradation by proteases, which can lead to a longer in vivo half-life.[9]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual incorporation of this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), HPLC grade

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • SPPS reaction vessel

  • Shaker or bubbler system

Synthesis Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling.

spss_workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin Start: Fmoc-Resin Swell Swell Resin in DMF Resin->Swell 15-30 min Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash (x5) Deprotection->Wash1 2 x 10 min Coupling Amino Acid Coupling: Fmoc-AA-OH, HBTU, DIPEA in DMF Wash1->Coupling Wash2 DMF Wash (x3) Coupling->Wash2 1-2 hours Wash2->Deprotection Start Next Cycle FinalWash Final Wash (DMF, DCM, MeOH) Wash2->FinalWash After Final AA Dry Dry Resin under Vacuum FinalWash->Dry Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) Dry->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate 2-3 hours Purify Purify Crude Peptide (HPLC) Precipitate->Purify

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Step-by-Step Procedure
  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 10 minutes. Repeat this step once.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, pre-activate by dissolving this compound (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in a minimal amount of DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (steps 2-3). Then, wash the resin with DMF, DCM, and MeOH and dry it under a vacuum.

  • Cleavage and Side-Chain Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours. This step removes the Boc protecting group from the D-Phe(4-NH) side chain and cleaves the peptide from the resin.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

Hypothetical Signaling Pathway Application

Peptides containing D-amino acids and modified side chains are often developed as antagonists or modulators of protein-protein interactions, which are central to many signaling pathways. A peptide containing D-Phe(4-NH₂)-OH (after deprotection) could be designed to interfere with a pathway where recognition of a phenylalanine residue is key.

Consider a hypothetical pathway where a growth factor (GF) binds to its receptor (GFR), leading to the recruitment of an adaptor protein (AP) that contains an SH2 domain recognizing a phosphorylated tyrosine (pY) and an adjacent phenylalanine. A synthetic peptide mimicking this binding motif but with D-Phe(4-NH₂) could act as a competitive inhibitor.

signaling_pathway cluster_pathway Cell Signaling Pathway cluster_inhibition Therapeutic Intervention GF Growth Factor GFR Receptor (GFR) GF->GFR Binds AP Adaptor Protein (AP) GFR->AP Recruits Peptide Inhibitory Peptide with D-Phe(4-NH₂) Downstream Downstream Signaling (e.g., MAPK Cascade) AP->Downstream Response Cellular Response (Proliferation) Downstream->Response Peptide->AP Blocks Recruitment

Caption: Inhibition of a Growth Factor Signaling Pathway.

References

An In-depth Technical Guide to Fmoc-D-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 214750-77-3

This technical guide provides a comprehensive overview of Fmoc-D-Phe(4-NHBoc)-OH, a crucial building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications in solid-phase peptide synthesis (SPPS), and its role in the creation of bioactive peptides, including a focus on CXCR4 antagonists.

Core Compound Data

This compound, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid, is a derivative of the amino acid D-phenylalanine. It is strategically protected for use in Fmoc-based solid-phase peptide synthesis. The N-α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection and modification of either the N-terminus for peptide chain elongation or the side chain for subsequent functionalization.

PropertyValueCitations
CAS Number 214750-77-3[1][2][3][4]
Molecular Formula C₂₉H₃₀N₂O₆[2][4]
Molecular Weight 502.56 g/mol [2][4]
Appearance White powder[1]
Purity ≥98%[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a D-phenylalanine residue with a protected amino group on the phenyl ring. The D-configuration enhances the proteolytic stability of the resulting peptide, a desirable characteristic for therapeutic candidates. The protected side-chain amine provides a handle for further modifications, such as conjugation to other molecules.

Incorporation into a Peptide Sequence via Fmoc SPPS

The following is a generalized protocol for the coupling of this compound during an automated or manual SPPS cycle.

Materials:

  • This compound

  • SPPS resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

  • N,N-Dimethylformamide (DMF)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

Protocol:

  • Resin Preparation: The synthesis begins with a resin support, chosen based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide). The Fmoc group of the preceding amino acid on the resin is removed.

  • Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for a short period (typically 5-20 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: A solution of this compound (typically 2-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) is prepared in DMF. A base such as DIPEA (2-4 equivalents) is added to facilitate the reaction.

  • Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

spips_workflow cluster_cycle SPPS Cycle for this compound start Start: Resin with free amine deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 activation Activation of This compound (Coupling Reagent/Base) wash1->activation coupling Coupling to Resin activation->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Next Amino Acid or Cleavage wash2->next_cycle

Fig. 1: SPPS workflow for incorporating this compound.
Side-Chain Boc Group Deprotection

The Boc group on the side chain of the 4-amino-D-phenylalanine residue is stable to the basic conditions used for Fmoc deprotection. It is typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).

Materials:

  • Peptide-resin containing the Boc-protected 4-amino-D-phenylalanine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol:

  • Resin Preparation: The fully synthesized peptide-resin is washed and dried.

  • Cleavage and Deprotection: The resin is treated with a cleavage cocktail containing a high concentration of TFA. This reaction is typically carried out for 2-4 hours at room temperature. The TFA cleaves the peptide from the resin and simultaneously removes the Boc protecting group from the side chain, along with other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

This compound is a valuable building block in the synthesis of peptide-based drug candidates. The incorporation of a D-amino acid enhances resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. The 4-amino group on the phenyl ring can serve as an attachment point for various functionalities or can be a key pharmacophoric element.

Synthesis of CXCR4 Antagonists

One notable application of 4-amino-D-phenylalanine is in the synthesis of antagonists for the C-X-C chemokine receptor 4 (CXCR4). The CXCR4 receptor and its ligand, CXCL12, are implicated in several pathological processes, including HIV infection and cancer metastasis.[5] Antagonists of this receptor can block these processes and have therapeutic potential. Structure-activity relationship studies have shown that cyclic pentapeptides containing 4-amino-D-phenylalanine can act as potent CXCR4 antagonists.[6]

The synthesis of these antagonists often involves the incorporation of this compound into a cyclic peptide scaffold. The side-chain amino group of the resulting 4-amino-D-phenylalanine residue can be crucial for the interaction with the receptor.

cxcr4_pathway CXCL12 CXCL12 Ligand CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds and Activates Signaling Downstream Signaling (e.g., Ca²⁺ flux, cell migration) CXCR4->Signaling Initiates Antagonist Peptide Antagonist (containing 4-amino-D-Phe) Antagonist->CXCR4 Binds and Blocks Block->Signaling Inhibition

Fig. 2: Mechanism of CXCR4 antagonism.

Analytical Characterization

Peptides synthesized using this compound are typically characterized by RP-HPLC and mass spectrometry to confirm their purity and identity.

  • RP-HPLC: This technique is used to assess the purity of the synthesized peptide. A single major peak in the chromatogram indicates a high-purity product.

  • Mass Spectrometry: Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to determine the molecular weight of the peptide, confirming the successful incorporation of all amino acids, including 4-amino-D-phenylalanine.

Analytical TechniquePurposeExpected Outcome
RP-HPLC Purity assessmentA single major peak corresponding to the target peptide.
Mass Spectrometry Identity confirmationThe observed molecular weight matches the calculated molecular weight of the peptide.

Conclusion

This compound is a specialized amino acid derivative that offers significant advantages in the field of peptide synthesis and drug development. Its orthogonal protecting groups allow for controlled and versatile synthesis strategies. The incorporation of this building block can enhance the stability and bioactivity of peptides, as demonstrated by its use in the development of potent CXCR4 antagonists. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers working to create novel and effective peptide-based therapeutics.

References

Fmoc-D-Phe(4-NHBoc)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties and applications of Fmoc-D-Phe(4-NHBoc)-OH, a key building block in modern solid-phase peptide synthesis (SPPS). This document delves into its solubility characteristics, detailed experimental protocols for its use, and a visual representation of its role in the SPPS workflow.

Core Data: Physicochemical Properties and Solubility

Fmoc-protected amino acids are typically soluble in polar aprotic solvents commonly used in peptide synthesis. The table below summarizes the expected solubility of this compound based on this general knowledge and information from suppliers of similar compounds. Researchers should, however, empirically determine solubility for their specific applications and concentrations.

SolventTypeExpected SolubilityNotes
Dimethylformamide (DMF) Polar AproticSolubleThe most common solvent for dissolving Fmoc-amino acids during solid-phase peptide synthesis.[2][3]
N-Methyl-2-pyrrolidone (NMP) Polar AproticSolubleAn alternative to DMF, often used for difficult couplings.[4]
Dimethyl sulfoxide (B87167) (DMSO) Polar AproticLikely SolubleCan be used, sometimes in combination with other solvents, to dissolve Fmoc-amino acids that are difficult to solubilize.[5]
Dichloromethane (DCM) NonpolarLimited to InsolubleGenerally not a suitable solvent for dissolving Fmoc-amino acids for coupling reactions.[4]
Water Polar ProticInsolubleFmoc-protected amino acids are generally insoluble in aqueous solutions.
Methanol Polar ProticLimited to InsolubleNot typically used as a primary solvent for Fmoc-amino acids in SPPS.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. The following protocols outline the key steps for its incorporation into a growing peptide chain on a solid support.

Resin Swelling
  • Objective: To prepare the solid support resin for synthesis by allowing it to swell in an appropriate solvent.

  • Protocol:

    • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

    • Add a sufficient volume of N,N-Dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[2]

    • Drain the solvent from the reaction vessel.

Fmoc Deprotection
  • Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling step.

  • Protocol:

    • To the swollen resin, add a 20% (v/v) solution of piperidine (B6355638) in DMF.

    • Agitate the mixture for a specified period, typically in two steps: a short initial treatment (e.g., 1-5 minutes) followed by a longer treatment (e.g., 10-20 minutes) with fresh reagent.

    • Drain the piperidine solution.

    • Thoroughly wash the resin with DMF (typically 3-5 times) to remove residual piperidine and the cleaved Fmoc-adduct.[2]

Amino Acid Coupling
  • Objective: To couple this compound to the newly exposed N-terminal amine of the resin-bound peptide.

  • Protocol:

    • In a separate vial, dissolve this compound (typically 2-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC) in DMF. An activator base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is also added.

    • Allow the activation mixture to pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for a sufficient time to ensure complete coupling (typically 1-2 hours).

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF to remove any unreacted reagents.

Visualizing the Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key stages where this compound is incorporated.

SPPS_Workflow Resin Resin (Solid Support) Swell 1. Resin Swelling (DMF) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (this compound, Coupling Reagents, DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage 4. Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Safety and Handling

This compound is intended for research use only. As with all chemical reagents, it is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

References

Fmoc-D-Phe(4-NHBoc)-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for (2R)-3-[4-(tert-butoxycarbonylamino)phenyl]-2-[(9H-fluoren-9-ylmethoxy-carbonyl)amino]propanoic acid, commonly known as Fmoc-D-Phe(4-NHBoc)-OH. A critical building block in solid-phase peptide synthesis (SPPS), its purity and stability are paramount for the successful synthesis of high-quality peptides. This document outlines the chemical properties, potential degradation pathways, and recommended handling and storage procedures. Furthermore, it provides detailed experimental protocols for stability assessment and purity analysis to ensure the integrity of this vital reagent.

Introduction

This compound is a derivative of the amino acid D-phenylalanine, featuring two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group on the para-amino group of the phenyl ring. This orthogonal protection scheme is fundamental to modern Fmoc-based solid-phase peptide synthesis, allowing for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.

The inherent chemical functionalities of this compound, however, also render it susceptible to degradation under certain conditions. Understanding the stability profile of this reagent is crucial for researchers and manufacturers to ensure its quality, prevent the introduction of impurities into synthetic peptides, and guarantee reproducible results in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₂₉H₃₀N₂O₆
Molecular Weight 502.56 g/mol
Appearance White to off-white powder
Purity (Typical) ≥98% (HPLC)
Solubility Soluble in DMF, NMP, and other polar aprotic solvents.

Stability and Degradation Pathways

The stability of this compound is primarily influenced by the lability of its two protecting groups, the Fmoc and Boc groups.

Stability of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is notoriously susceptible to cleavage under basic conditions. The degradation proceeds via a β-elimination mechanism, leading to the formation of dibenzofulvene (DBF) and the free α-amino group.

  • Primary Degradation Pathway: The primary degradation pathway for the Fmoc group is its cleavage by bases. This is the intended reaction during the deprotection step in SPPS, typically achieved using a solution of piperidine (B6355638) in DMF. However, premature deprotection can occur upon exposure to other basic substances, including amines, or even during prolonged storage if the material is exposed to a basic environment.

Stability of the Boc Group

The tert-butyloxycarbonyl (Boc) group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids.[1][2][3]

  • Primary Degradation Pathway: The Boc group is removed by acid-catalyzed hydrolysis, which involves the protonation of the carbonyl oxygen followed by the formation of a stable tert-butyl carbocation.[1] This is the desired reaction during the final cleavage of the peptide from the resin and removal of side-chain protecting groups using reagents like trifluoroacetic acid (TFA). Exposure of this compound to acidic conditions can lead to the premature loss of the Boc group.

Other Potential Degradation Pathways
  • Hydrolysis: The ester linkage within the Fmoc group and the carbamate (B1207046) linkages of both protecting groups can be susceptible to hydrolysis under strongly acidic or basic conditions, although the primary lability of the protecting groups dominates.

  • Thermal Degradation: While generally stable at recommended storage temperatures, prolonged exposure to high temperatures can lead to the degradation of the molecule. Studies have shown that thermal cleavage of the Fmoc group can occur at elevated temperatures (e.g., 120°C in DMSO).

  • Photodegradation: The fluorenyl moiety of the Fmoc group is a chromophore and may be sensitive to UV light. Prolonged exposure to light should be avoided to prevent potential photodegradation.

The following diagram illustrates the primary degradation pathways for this compound.

Potential Degradation Pathways of this compound This compound This compound H-D-Phe(4-NHBoc)-OH + Dibenzofulvene H-D-Phe(4-NHBoc)-OH + Dibenzofulvene This compound->H-D-Phe(4-NHBoc)-OH + Dibenzofulvene Fmoc Deprotection Fmoc-D-Phe(4-NH2)-OH + Isobutylene + CO2 Fmoc-D-Phe(4-NH2)-OH + Isobutylene + CO2 This compound->Fmoc-D-Phe(4-NH2)-OH + Isobutylene + CO2 Boc Deprotection Other Degradation Products Other Degradation Products This compound->Other Degradation Products Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->H-D-Phe(4-NHBoc)-OH + Dibenzofulvene Acid (e.g., TFA) Acid (e.g., TFA) Acid (e.g., TFA)->Fmoc-D-Phe(4-NH2)-OH + Isobutylene + CO2 Heat/Light Heat/Light Heat/Light->Other Degradation Products Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidative Degradation Oxidative Degradation Thermal Degradation Thermal Degradation Photodegradation Photodegradation Prepare Stock Solution of this compound Prepare Stock Solution of this compound Aliquot into Separate Vials Aliquot into Separate Vials Prepare Stock Solution of this compound->Aliquot into Separate Vials Expose to Stress Conditions Expose to Stress Conditions Aliquot into Separate Vials->Expose to Stress Conditions Neutralize/Quench Reactions Neutralize/Quench Reactions Expose to Stress Conditions->Neutralize/Quench Reactions Analyze by HPLC-UV/MS Analyze by HPLC-UV/MS Neutralize/Quench Reactions->Analyze by HPLC-UV/MS Identify Degradation Products Identify Degradation Products Analyze by HPLC-UV/MS->Identify Degradation Products Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradation Products->Develop Stability-Indicating Method

References

An In-Depth Technical Guide to Fmoc-D-Phe(4-NHBoc)-OH: Applications and Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-NHBoc)-OH, with the systematic name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid, is a pivotal building block in modern peptide chemistry. This synthetic amino acid derivative is extensively utilized in solid-phase peptide synthesis (SPPS) for the creation of novel peptides and peptidomimetics with therapeutic potential. Its unique structure, incorporating both the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, offers researchers precise control over peptide chain elongation and side-chain modifications. This guide provides a comprehensive overview of the applications, experimental protocols, and relevant biological pathways associated with the use of this compound.

Chemical Properties and Data Presentation

This compound is a white to off-white powder with a well-defined chemical structure that lends itself to versatile applications in peptide synthesis. The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Identifier Value
CAS Number 214750-77-3
Molecular Formula C₂₉H₃₀N₂O₆
Molecular Weight 502.56 g/mol
Appearance White to off-white powder
Purity (typical) ≥98% (HPLC)
Storage Conditions 0-8 °C

Table 1: Chemical and Physical Properties of this compound

Protecting Group Type Cleavage Condition Purpose
Fmoc α-amino groupBase-labile (e.g., 20% piperidine (B6355638) in DMF)Enables stepwise peptide chain elongation in SPPS.
Boc Side-chain amino groupAcid-labile (e.g., Trifluoroacetic acid)Allows for selective deprotection of the side chain for further modification.

Table 2: Protecting Groups of this compound and their Characteristics

Core Applications in Research and Drug Development

The primary application of this compound lies in its role as a specialized building block in SPPS, enabling the synthesis of peptides with unique biological activities.

Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists

A significant application of this amino acid derivative is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists.[1] These peptides are crucial in therapeutic areas such as oncology (prostate and breast cancer), gynecology (endometriosis, uterine fibroids), and assisted reproductive technologies. The incorporation of D-amino acids, such as D-phenylalanine derivatives, is a common strategy to increase the metabolic stability and biological half-life of peptide drugs. The 4-amino group on the phenyl ring, protected by the Boc group, can be deprotected on-resin to allow for further modifications, such as the introduction of ureido moieties, which can enhance the antagonist's potency and duration of action.

Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of 4-aminophenylalanine have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. DPP-4 inhibitors are an important class of oral anti-diabetic drugs for the treatment of type 2 diabetes. While direct synthesis of DPP-4 inhibitors using this compound is less commonly cited, the core structure of 4-aminophenylalanine is a recognized pharmacophore in this field. The use of this building block allows for the exploration of structure-activity relationships (SAR) by enabling the synthesis of a variety of peptide-based and peptidomimetic DPP-4 inhibitors.

Experimental Protocols

The following section provides a detailed, representative protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), scavenger

  • Water, deionized

  • Dichloromethane (DCM)

  • Diethyl ether, anhydrous

  • Kaiser test kit

Step-by-Step Synthesis Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection (of the resin or preceding amino acid):

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and characterize by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualization of Relevant Signaling Pathways

The biological targets of peptides synthesized using this compound are often key components of complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the signaling cascades for the GnRH receptor and DPP-4.

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LH, FSH synthesis) MAPK_Cascade->Gene_Expression Regulates

Caption: GnRH Receptor Signaling Pathway.[2][3][4][5][6]

DPP4_Signaling_Pathway GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-4 GLP1_GIP->DPP4 Substrate for Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates to Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Promotes Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., peptide derivative) DPP4_Inhibitor->DPP4 Inhibits

Caption: Role of DPP-4 in Glucose Homeostasis.[7][8][9][10][11]

Conclusion

This compound is a highly valuable and versatile tool in the arsenal (B13267) of peptide chemists and drug discovery scientists. Its unique protecting group strategy facilitates the synthesis of complex and modified peptides, particularly in the development of potent GnRH antagonists and the exploration of novel DPP-4 inhibitors. The methodologies outlined in this guide, coupled with an understanding of the relevant biological pathways, provide a solid foundation for researchers to effectively utilize this important synthetic amino acid in their pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Purity Analysis of Fmoc-D-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used to determine the purity of Fmoc-D-Phe(4-NHBoc)-OH, a critical building block in solid-phase peptide synthesis. Ensuring the high purity of this reagent is paramount for the successful synthesis of peptides with high fidelity and for avoiding the introduction of impurities that can complicate downstream applications and regulatory approval in drug development.

Compound Identification and Typical Specifications

This compound, with the IUPAC name (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-{4-[(tert-butoxycarbonyl)amino]phenyl}propanoic acid, is a derivative of the amino acid D-phenylalanine. The presence of the acid-labile Boc protecting group on the 4-amino group of the phenyl ring and the base-labile Fmoc group on the alpha-amino group allows for its specific and controlled incorporation into peptide chains.

PropertySpecification
Appearance White to off-white powder
Molecular Formula C₂₉H₃₀N₂O₆
Molecular Weight 502.56 g/mol
Purity (by HPLC) Typically ≥95% or ≥98%
Storage Conditions 2-8°C, protected from moisture

Core Purity Analysis Techniques

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for identity confirmation and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of Fmoc-protected amino acids. This technique separates the main compound from any synthesis-related impurities or degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 (octadecylsilane) column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B over a set time (e.g., 5% to 95% B over 20-30 minutes).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide bond), 254 nm, or 280 nm (for the aromatic Fmoc and phenyl groups).

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phases.

Data Presentation:

The purity is calculated based on the area percentage of the main peak in the chromatogram.

ParameterTypical Value
Retention Time Compound-specific
Purity ≥98%
Enantiomeric Purity Analysis

It is crucial to assess the enantiomeric purity to ensure that the D-enantiomer is not contaminated with its L-counterpart, which could lead to the synthesis of diastereomeric peptides with altered biological activity.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase (CSP) column.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with an acidic additive like TFA.

  • Flow Rate: Isocratic flow, typically around 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

Data Presentation:

ParameterSpecification
L-enantiomer content ≤0.5%
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The spectrum provides information about the chemical environment of all protons in the molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected structure. Key signals include those from the Fmoc group, the phenylalanine backbone, the phenyl ring, and the Boc protecting group.

Data Presentation:

Proton GroupExpected Chemical Shift Range (ppm)
Fmoc H 7.2 - 7.9
Phenyl H 6.9 - 7.3
α-CH 4.2 - 4.5
β-CH₂ 2.9 - 3.2
Boc CH₃ ~1.4
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of analysis.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound (C₂₉H₃₀N₂O₆, MW = 502.56), expected ions would be [M+H]⁺ at m/z 503.6, [M+Na]⁺ at m/z 525.6, or [M-H]⁻ at m/z 501.6.

Data Presentation:

IonCalculated m/z
[M+H]⁺ 503.22
[M+Na]⁺ 525.20
[M-H]⁻ 501.21

Visualization of Analytical Workflow and Chemical Structures

The following diagrams illustrate the logical flow of the purity analysis and the key chemical structures involved.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation Sample This compound HPLC RP-HPLC (Purity) Sample->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC NMR ¹H NMR (Identity) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Purity_Data Purity ≥98% HPLC->Purity_Data Enantiomeric_Purity_Data L-Isomer ≤0.5% Chiral_HPLC->Enantiomeric_Purity_Data Identity_Confirmation Structure Confirmed NMR->Identity_Confirmation MW_Confirmation MW Confirmed MS->MW_Confirmation

Caption: Workflow for the purity and identity analysis of this compound.

Chemical_Structures cluster_main This compound cluster_impurities Potential Impurities Main_Compound Impurity1 Free D-Phe(4-NHBoc)-OH Main_Compound->Impurity1 Fmoc Deprotection Impurity2 Fmoc-L-Phe(4-NHBoc)-OH Main_Compound->Impurity2 Racemization Impurity3 Dibenzylfulvene Adduct Impurity1->Impurity3 Side Reaction

Caption: Chemical structure of this compound and potential process-related impurities.

Conclusion

A thorough purity analysis of this compound, employing a combination of HPLC for purity and enantiomeric excess determination, and NMR and MS for identity confirmation, is essential for its effective use in peptide synthesis. Adherence to the detailed protocols outlined in this guide will enable researchers and drug development professionals to ensure the quality and consistency of this vital reagent, ultimately contributing to the successful synthesis of high-purity peptides for research and therapeutic applications. For lot-specific data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.

A Technical Guide to Fmoc-D-Phe(4-NHBoc)-OH: Synthesis, Quality Control, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Phe(4-NHBoc)-OH, a crucial building block in modern peptide synthesis. This document details supplier information, rigorous experimental protocols for quality control, and explores its application in targeting the dipeptidyl peptidase IV (DPP-4) signaling pathway, a key regulator in glucose metabolism.

Supplier and Compound Specifications

This compound, identified by the CAS number 214750-77-3 , is a commercially available amino acid derivative. Several suppliers offer this compound with varying purity levels and in different quantities. Below is a summary of information from prominent suppliers.

SupplierCatalog NumberPurityMolecular WeightMolecular FormulaAdditional Notes
Chem-Impex 07409 / FF48603≥ 98% (HPLC)516.59C₃₀H₃₂N₂O₆Also listed as Fmoc-4-(Boc-aminomethyl)-D-phenylalanine.[1]
Sigma-Aldrich CIAH9ACD235D97%502.57C₂₉H₃₀N₂O₆Stored at 4°C, sealed away from moisture.
Aapptec Peptides UFF229Lot specific502.6C₂₉H₃₀N₂O₆Certificate of Analysis provides lot-specific data.[2]
P3 BioSystems 47244-502.56C₂₉H₃₀N₂O₆-
Santa Cruz Biotechnology sc-230909-502.56C₂₉H₃₀N₂O₆For research use only.[3]
Biosynth FF48603Min. 98 Area-%502.56C₂₉H₃₀N₂O₆-

Experimental Protocols for Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in peptide synthesis. The following are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Assessment

Objective: To determine the chemical purity of this compound and to resolve and quantify the D- and L-enantiomers.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase (CSP) column is essential for enantiomeric separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are effective for resolving Fmoc-amino acid enantiomers.

  • Mobile Phase: A typical mobile phase for reversed-phase HPLC consists of a mixture of acetonitrile (B52724) and water with an acidic additive like 0.1% trifluoroacetic acid (TFA). The exact ratio may need to be optimized for the specific column used.

  • Flow Rate: A flow rate of 1 mL/min is commonly used.

  • Detection: UV detection at 254 nm is suitable for monitoring the Fmoc group.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent like isopropanol (B130326) to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram. The retention times for the D- and L-enantiomers will differ, allowing for their quantification. Purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for Fmoc-protected amino acids.

  • ¹H NMR Analysis: The proton NMR spectrum will show characteristic peaks for the fluorenyl, phenyl, Boc, and amino acid backbone protons. Key signals to identify include the aromatic protons of the Fmoc and phenyl groups, the methylene (B1212753) and methine protons of the fluorenyl group, the tert-butyl protons of the Boc group, and the α- and β-protons of the phenylalanine backbone.

  • ¹³C NMR Analysis: The carbon NMR spectrum will provide complementary structural information, showing distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, at a low concentration.

  • Analysis: The mass spectrum will show a peak corresponding to the molecular ion of the compound. For this compound (C₂₉H₃₀N₂O₆), the expected monoisotopic mass is approximately 502.21 g/mol . Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed.

Application in Targeting Dipeptidyl Peptidase IV (DPP-4)

This compound is a valuable building block for the synthesis of peptide-based inhibitors of dipeptidyl peptidase IV (DPP-4). DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes.[4][5][6]

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP-4 is a cell-surface enzyme that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][7] These hormones are released after a meal and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[4][5] By degrading GLP-1 and GIP, DPP-4 reduces their insulinotropic effects.[5]

The following diagram illustrates the role of DPP-4 in this pathway and the effect of its inhibition.

DPP4_Signaling_Pathway cluster_Intestine Intestinal L-cell cluster_Bloodstream Bloodstream cluster_Liver Liver cluster_Inhibitor Therapeutic Intervention Food Food Intake GLP1 Active GLP-1 Food->GLP1 Stimulates release Beta_cell β-cell Insulin Insulin Beta_cell->Insulin Secretes Insulin Alpha_cell α-cell Glucagon Glucagon Alpha_cell->Glucagon Secretes Glucagon GLP1->Beta_cell Stimulates GLP1->Alpha_cell Inhibits DPP4 DPP-4 GLP1->DPP4 Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degrades Glucose_prod Hepatic Glucose Production Glucose_uptake Glucose_uptake Insulin->Glucose_uptake Promotes Glucose Uptake by Tissues Glucagon->Glucose_prod Stimulates DPP4_Inhibitor DPP-4 Inhibitor (e.g., peptide synthesized using this compound) DPP4_Inhibitor->DPP4 Inhibits

DPP-4 signaling pathway and the action of its inhibitors.
Experimental Workflow for Peptide Synthesis and Inhibitor Screening

The synthesis of a peptide-based DPP-4 inhibitor using this compound typically follows the solid-phase peptide synthesis (SPPS) workflow.

SPPS_Workflow start Start with Resin Support deprotection1 Fmoc Deprotection (Piperidine in DMF) start->deprotection1 coupling Amino Acid Coupling (e.g., this compound, HATU/DIPEA in DMF) deprotection1->coupling wash1 Wash coupling->wash1 repeat_cycle Repeat Deprotection and Coupling Cycles wash1->repeat_cycle final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Desired sequence assembled cleavage Cleavage from Resin and Side-chain Deprotection (TFA cocktail) final_deprotection->cleavage purification Purification by RP-HPLC cleavage->purification characterization Characterization (MS, HPLC) purification->characterization screening DPP-4 Inhibition Assay characterization->screening

Solid-phase peptide synthesis and inhibitor screening workflow.

References

The Enduring Relevance of the Boc Protecting Group in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group, a foundational tool in the art of peptide synthesis, continues to hold significant relevance in both academic research and the pharmaceutical industry. Despite the rise of alternative strategies, the unique chemical properties and well-established protocols associated with Boc chemistry offer distinct advantages, particularly in the synthesis of complex, lengthy, or hydrophobic peptides. This in-depth technical guide provides a comprehensive overview of the Boc protecting group's role, its chemical underpinnings, detailed experimental procedures, and its application in the development of peptide-based therapeutics.

The Chemistry of the Boc Protecting Group

The Boc group is an acid-labile protecting group utilized to temporarily block the Nα-amino function of an amino acid.[1] This prevents undesirable side reactions during the formation of peptide bonds. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS) employs the Boc group for temporary Nα-protection, while benzyl-based groups are used for the semi-permanent protection of amino acid side chains.[1][2]

Mechanism of Boc Protection

The introduction of the Boc group onto the amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction. The amino group acts as a nucleophile, attacking a carbonyl carbon of di-tert-butyl dicarbonate (B1257347) (Boc anhydride), a common Boc-donating reagent. This reaction is often facilitated by a base.[1][3]

AminoAcid Amino Acid (R-NH2) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack BocAnhydride Di-tert-butyl dicarbonate (Boc)2O BocAnhydride->Intermediate Base Base (e.g., TEA, DIEA) Base->AminoAcid Activates BocProtectedAA Boc-Protected Amino Acid (Boc-NH-R) Intermediate->BocProtectedAA Collapse of Intermediate Byproducts t-Butoxide + CO2 + Base-H+ Intermediate->Byproducts Elimination

Boc Protection Mechanism
Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process.[1] Strong acids, most commonly trifluoroacetic acid (TFA), are used to cleave the carbamate (B1207046) bond.[4] The mechanism involves the protonation of the carbonyl oxygen, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to release the free amine.[5][6]

BocProtectedAA Boc-Protected Amino Acid (Boc-NH-R) ProtonatedBoc Protonated Intermediate BocProtectedAA->ProtonatedBoc Protonation Acid Strong Acid (e.g., TFA) Acid->BocProtectedAA CarbamicAcid Carbamic Acid (HOOC-NH-R) ProtonatedBoc->CarbamicAcid Cleavage tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Free Amine (H2N-R) CarbamicAcid->FreeAmine Decarboxylation CO2 CO2 CarbamicAcid->CO2

Boc Deprotection Mechanism

A potential side reaction during deprotection is the alkylation of nucleophilic amino acid residues, such as methionine or tryptophan, by the tert-butyl cation.[5][7] To prevent this, scavengers like thioanisole, cresol, or dithiothreitol (B142953) (DTT) are often added to the deprotection solution to trap the reactive cation.[7][8]

The Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy is a cornerstone of SPPS.[2] The synthesis is carried out on a solid support, typically a polystyrene resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[2]

A typical Boc-SPPS cycle involves the following steps:

  • Deprotection: Removal of the N-terminal Boc group with an acid (e.g., TFA).

  • Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base (e.g., diisopropylethylamine, DIEA) to liberate the free amine.[9]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Start Start with Resin-Bound Boc-Amino Acid Deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling of next Boc-Amino Acid (with coupling reagent) Neutralization->Coupling Washing 4. Washing (DCM, DMF) Coupling->Washing Washing->Deprotection Repeat for next amino acid End Completed Peptide on Resin Washing->End Final Cycle

Boc-SPPS Workflow
Advantages and Disadvantages of the Boc Strategy

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained popularity due to its milder deprotection conditions, the Boc strategy offers several advantages in specific scenarios.[1][10]

Advantages:

  • Reduced Aggregation: The repeated acidic deprotection steps in Boc-SPPS protonate the N-terminus of the growing peptide chain, which can disrupt the formation of secondary structures and reduce aggregation, a common problem in the synthesis of long or hydrophobic peptides.[11]

  • Higher Crude Purity for Hydrophobic Peptides: For certain hydrophobic sequences, the Boc strategy can yield higher crude purity and overall yields compared to the Fmoc strategy.

  • Orthogonality: The Boc group is orthogonal to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), allowing for selective deprotection in complex synthetic schemes.[5]

Disadvantages:

  • Harsh Deprotection Conditions: The use of strong acids like TFA for Boc deprotection can lead to the degradation of sensitive amino acid residues.[12]

  • Hazardous Reagents: The final cleavage of the peptide from the resin and removal of side-chain protecting groups in the Boc/Bzl strategy often requires the use of hazardous reagents like hydrofluoric acid (HF), which necessitates specialized equipment and handling procedures.[9][13]

  • Side Reactions: The formation of the tert-butyl cation during deprotection can lead to unwanted side reactions if not properly scavenged.[7]

Data Presentation: Comparative Overview

Direct quantitative comparison of Boc and Fmoc strategies is challenging as yields and purity are highly sequence-dependent. However, the following tables provide illustrative data collated from various sources to offer a general comparison of the two methods and the efficiency of common coupling reagents used in Boc-SPPS.

Table 1: Illustrative Comparison of Boc vs. Fmoc SPPS

ParameterBoc/Bzl StrategyFmoc/tBu StrategyReferences
Nα-Deprotection 25-50% TFA in DCM20-50% Piperidine in DMF[12][14]
Final Cleavage HF, TFMSA (strong acid)95% TFA (moderate acid)[8][14]
Typical Crude Purity Generally high, especially for hydrophobic peptides.High, but can be lower for aggregation-prone sequences.[5]
Typical Overall Yield Can be lower for very long peptides due to harsh conditions.Generally high for routine synthesis.[15]
Compatibility Good for base-sensitive protecting groups.Good for acid-sensitive protecting groups.[5]

Disclaimer: The data in this table are illustrative and compiled from various sources. Actual yields and purities are highly dependent on the specific peptide sequence, synthesis scale, and experimental conditions.

Table 2: Common Coupling Reagents in Boc-SPPS

Coupling ReagentDescriptionTypical EfficiencyReferences
DCC/HOBt Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole. A classic and cost-effective carbodiimide-based method.Good, but can lead to insoluble urea (B33335) byproduct.[13][16]
HBTU/HATU Benzotriazole-based uronium/aminium salts. Highly efficient and fast-acting.Very High[1][16]
DIC/HOBt Diisopropylcarbodiimide/1-Hydroxybenzotriazole. Similar to DCC but the urea byproduct is more soluble.High[17]
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate. A phosphonium (B103445) salt-based reagent.High[18]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. A highly reactive and safer uronium salt.Very High[16][17]

Experimental Protocols

The following are detailed protocols for key steps in Boc-SPPS.

Resin Loading: Attachment of the First Amino Acid (Merrifield Resin)
  • Swell 1 g of Merrifield resin (chloromethylated polystyrene) in 10 mL of dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • In a separate flask, dissolve 2-3 equivalents of the first Boc-protected amino acid in a minimal amount of DMF.

  • Add 1.5 equivalents of cesium carbonate (Cs₂CO₃) to the amino acid solution and stir at room temperature for 4-6 hours to form the cesium salt.

  • Filter the cesium salt solution to remove any undissolved solids.

  • Drain the DMF from the swollen resin and add the cesium salt solution.

  • Heat the reaction mixture at 50-60°C for 12-24 hours with gentle agitation.

  • Allow the resin to cool to room temperature. Drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and finally with dichloromethane (B109758) (DCM) (3 x 10 mL).

  • Dry the resin under vacuum. The substitution level can be determined using methods such as the picric acid test or by cleaving the amino acid from a small sample of resin.

Standard Boc-SPPS Cycle

1. Deprotection: a. Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes. b. Drain the DCM and add a solution of 50% TFA in DCM (v/v) containing 0.5% dithiothreitol (DTT) as a scavenger. c. Agitate the mixture for 5 minutes, drain the solution, and add a fresh portion of the deprotection solution. d. Continue agitation for an additional 20-25 minutes.[19] e. Drain the deprotection solution and wash the resin with DCM (3 x 10 mL) and isopropanol (B130326) (IPA) (2 x 10 mL).[19]

2. Neutralization: a. Wash the resin with DCM (2 x 10 mL). b. Add a solution of 10% DIEA in DCM (v/v) and agitate for 2 minutes. c. Drain the neutralization solution and repeat the process once more. d. Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess base.[9]

3. Coupling (using HBTU): a. In a separate vessel, dissolve 3-4 equivalents of the next Boc-protected amino acid and 3-4 equivalents of HBTU in a minimal amount of DMF. b. Add 6-8 equivalents of DIEA to the solution to activate the amino acid. c. Immediately add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using the ninhydrin (B49086) (Kaiser) test. e. Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Final Cleavage from the Resin (HF Cleavage)

Caution: Anhydrous hydrogen fluoride (B91410) (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus by trained personnel.

  • Place the dried peptide-resin (approximately 1 g) in the reaction vessel of the HF apparatus.

  • Add a scavenger cocktail (e.g., 1 mL of p-cresol (B1678582) and 1 mL of p-thiocresol).

  • Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.

  • Carefully condense approximately 10 mL of anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Slowly remove the HF under a stream of nitrogen gas, followed by evaporation under high vacuum.

  • Wash the resulting residue with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration or centrifugation and dry it under vacuum.

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Development

Boc-SPPS plays a crucial role in the discovery and development of peptide-based therapeutics.[5][7] The ability to synthesize custom peptides allows researchers to explore structure-activity relationships, optimize lead compounds, and produce material for preclinical and clinical studies.[1]

The general workflow for peptide drug development involving peptide synthesis is outlined below:

Discovery 1. Target Identification & Lead Discovery Synthesis 2. Peptide Synthesis (Boc-SPPS) - Library Synthesis - Lead Optimization Discovery->Synthesis Purification 3. Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification Preclinical 4. Preclinical Studies - In vitro & in vivo testing - Toxicology Purification->Preclinical Clinical 5. Clinical Trials - Phase I, II, III Preclinical->Clinical Manufacturing 6. Large-Scale Manufacturing & Regulatory Approval Clinical->Manufacturing

Peptide Drug Development Workflow

An example of a commercially successful peptide drug synthesized using a strategy that can employ Boc-protected amino acids is Enfuvirtide, an HIV fusion inhibitor. The synthesis of such complex peptides often involves a combination of solid-phase and solution-phase techniques, where Boc-protected fragments can be synthesized and then ligated.

Conclusion

The tert-butyloxycarbonyl protecting group remains a powerful and indispensable tool in the field of peptide synthesis. Its robust chemistry, well-established protocols, and particular advantages in the synthesis of challenging peptide sequences ensure its continued use in both academic and industrial settings. While the Fmoc strategy has become the more dominant approach for routine peptide synthesis, a thorough understanding of Boc chemistry is essential for any researcher or professional involved in the design, synthesis, and development of peptide-based molecules. The choice between the Boc and Fmoc strategies should be made on a case-by-case basis, taking into account the specific characteristics of the target peptide and the synthetic goals.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate conformational properties. Fmoc-D-Phe(4-NHBoc)-OH is a valuable building block for solid-phase peptide synthesis (SPPS). The D-configuration of the alpha-carbon provides resistance to enzymatic degradation by proteases, while the 4-amino functional group on the phenyl ring, temporarily protected by a tert-butyloxycarbonyl (Boc) group, offers a site for further modification or can act as a crucial pharmacophore.

This document provides a detailed protocol for the use of this compound in a standard Fmoc/tBu SPPS workflow. The key to this process is the orthogonal protection strategy: the base-labile Fmoc group for Nα-protection allows for iterative peptide chain elongation, while the acid-labile Boc group on the side chain remains intact until the final cleavage step.[1]

Principle of the Method

The synthesis follows the standard Fmoc-SPPS procedure established by Merrifield and further developed for Fmoc chemistry.[1][2] The peptide is assembled stepwise on an insoluble resin support. Each cycle consists of two main steps:

  • Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[1][3]

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.[3]

The side-chain Boc group of this compound is stable to the basic conditions of Fmoc deprotection but is cleaved simultaneously with other acid-labile side-chain protecting groups and the resin linker during the final acidolysis step, typically with trifluoroacetic acid (TFA).[1][4]

Experimental Protocols

This protocol describes a standard procedure for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

3.1. Materials and Reagents

  • Resin: Rink Amide MBHA resin (for C-terminal amide) or Wang resin (for C-terminal acid), 100-200 mesh, ~0.5 mmol/g loading.

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5][6]

  • Cleavage Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water (H₂O).

  • Other: Diethyl ether (cold), Acetonitrile (ACN, HPLC grade), HPLC purification system.

3.2. Resin Preparation and Swelling

  • Place the resin (e.g., 200 mg for 0.1 mmol scale) in a fritted reaction vessel.

  • Add DMF (5 mL) and allow the resin to swell for at least 1 hour with gentle agitation.

  • Drain the DMF.

3.3. Initial Fmoc Deprotection (for pre-loaded resins)

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate for 3 minutes, then drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.[3]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

3.4. Standard SPPS Cycle for Amino Acid Coupling

This cycle is repeated for each amino acid in the sequence, including this compound.

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq., 0.4 mmol) and HBTU (3.9 eq., 0.39 mmol) in a minimal amount of DMF (~2 mL).

    • Add DIEA (8 eq., 0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes.[7]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[3]

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (B49086) (Kaiser) test on a few beads of resin. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove excess reagents and byproducts.

  • Fmoc Deprotection:

    • Perform the Fmoc deprotection as described in section 3.3 to prepare the N-terminus for the next coupling cycle.

3.5. Final Cleavage and Deprotection

  • After the final amino acid has been coupled and its Nα-Fmoc group removed, wash the peptide-resin with DMF (3x), DCM (5x), and Methanol (3x).

  • Dry the resin under high vacuum for at least 4 hours.

  • Prepare a cleavage cocktail. The composition depends on the peptide sequence (see Table 2). For most peptides, Reagent R is recommended.[4]

  • Add the cleavage cocktail (~5 mL for 0.1 mmol of resin) to the dry peptide-resin.[4]

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[3]

  • Filter the solution to separate the resin beads and collect the filtrate into a centrifuge tube containing cold diethyl ether (~40 mL).

  • A white precipitate (the crude peptide) should form. Place the tube in a freezer for 30 minutes to maximize precipitation.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

3.6. Peptide Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., LC-MS).

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Data Presentation

Table 1: Reagent Quantities for a Standard Coupling Cycle (0.1 mmol scale)

ReagentEquivalents (relative to resin loading)Amount (0.1 mmol scale)Purpose
Fmoc-Amino Acid4 eq.0.4 mmolBuilding block for peptide chain elongation
HBTU / HATU3.9 eq.0.39 mmolCarboxyl group activation/coupling reagent[5]
DIEA8 eq.0.8 mmolActivation base and neutralization
20% Piperidine in DMF-2 x 5 mLNα-Fmoc group removal[1]

Table 2: Common TFA-Based Cleavage Cocktails

Reagent CocktailComposition (v/v/v)ScavengersUse Case
Reagent R TFA / TIS / H₂O / EDT (90:5:3:2)TIS, H₂O, EDTGeneral purpose, highly recommended for peptides containing Trp, Met, Cys, Arg.[4]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)MultipleStrong cocktail for difficult-to-remove protecting groups like Pmc/Mtr on Arginine.
Standard TFA / TIS / H₂O (95:2.5:2.5)TIS, H₂OSuitable for simple peptides without sensitive residues (Trp, Cys, Met).[3]

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane (cation scavenger); EDT: 1,2-Ethanedithiol (scavenger for Trt groups).

Visualizations

5.1. SPPS Workflow Diagram

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (HBTU/DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle_end Last Amino Acid? wash2->cycle_end cycle_end->deprotection No cleavage Cleavage & Deprotection (TFA Cocktail) cycle_end->cleavage Yes purification Precipitation, Purification (HPLC), & Lyophilization cleavage->purification end_product Final Purified Peptide purification->end_product

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

5.2. Orthogonal Deprotection Strategy Diagram

Caption: Orthogonal removal of Fmoc and Boc protecting groups during SPPS.

References

Application Notes and Protocols for the Coupling of Fmoc-D-Phe(4-NHBoc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-NHBoc)-OH is a valuable non-canonical amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS) to introduce a D-amino acid with a protected primary amine on the phenyl ring. The D-configuration imparts resistance to enzymatic degradation, enhancing peptide stability in vivo. The Boc-protected amine provides a versatile functional handle for post-synthetic modifications, such as labeling with fluorophores or conjugation to other molecules. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences.

The structure of this compound presents moderate steric hindrance due to the bulky Fmoc and Boc protecting groups. Therefore, optimized coupling strategies are crucial to ensure high coupling efficiency and minimize deletion sequences.

Key Considerations for Successful Coupling

Several factors must be considered to achieve optimal coupling of this compound:

  • Choice of Coupling Reagent: Due to potential steric hindrance, standard carbodiimide (B86325) reagents like DCC or DIC alone may result in incomplete coupling. More potent uronium or phosphonium-based reagents such as HATU, HCTU, or PyBOP are recommended to achieve high coupling yields.

  • Activation Method: Proper activation of the carboxylic acid is critical. Pre-activation of the Fmoc-amino acid with the coupling reagent and a base is a common and effective strategy.

  • Reaction Time: Extended coupling times may be necessary to drive the reaction to completion. Monitoring the reaction is essential to determine the optimal duration.

  • Monitoring the Coupling Reaction: Qualitative tests, such as the Kaiser test, are invaluable for assessing the completeness of the coupling reaction by detecting the presence of unreacted primary amines on the resin.

  • Double Coupling and Capping: In cases of incomplete coupling, a second coupling step (double coupling) can be performed. If unreacted amines persist, capping with an agent like acetic anhydride (B1165640) is recommended to prevent the formation of deletion peptide impurities.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of incorporating this compound. The following table summarizes the expected performance of common coupling reagents based on their known efficacy with sterically hindered amino acids. The presented yields and purities are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentReagent Equivalents (AA:Reagent:Base)Typical Coupling Time (min)Estimated Yield (%)Estimated Purity (%)Key Advantages & Disadvantages
HATU/DIPEA 1 : 0.95 : 260 - 120> 98> 95Advantages: High reactivity, low racemization, effective for hindered couplings. Disadvantages: Higher cost.
HCTU/DIPEA 1 : 0.95 : 260 - 120> 97> 93Advantages: Very reactive, cost-effective alternative to HATU. Disadvantages: Slightly higher potential for side reactions compared to HATU.
PyBOP/DIPEA 1 : 1 : 290 - 180> 95> 90Advantages: Good performance for hindered couplings. Disadvantages: Can be less efficient than HATU/HCTU for very difficult sequences.
DIC/HOBt 1 : 1 : 1120 - 24085 - 95> 85Advantages: Cost-effective. Disadvantages: Slower reaction rates, may lead to incomplete coupling for hindered amino acids.

Experimental Protocols

The following protocols provide a general framework for the manual coupling of this compound in SPPS. These can be adapted for automated peptide synthesizers.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for achieving high coupling efficiency.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF

  • Kaiser test kit reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the activation solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 60-120 minutes.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and wash them thoroughly with DMF.

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. A positive result (blue beads) indicates the presence of unreacted amines.

  • Post-Coupling Wash:

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • (Optional) Double Coupling:

    • If the Kaiser test is positive, repeat steps 3-6.

  • (Optional) Capping:

    • If the Kaiser test remains positive after double coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M Ac₂O, 0.5 M DIPEA) for 30 minutes.

    • Wash the resin thoroughly with DMF.

Protocol 2: Cost-Effective Coupling using DIC/HOBt

This protocol is a more economical option but may require longer reaction times and careful monitoring.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Piperidine, 20% in DMF

  • Kaiser test kit reagents

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add DIC (3-5 equivalents) to the reaction mixture.

    • Agitate at room temperature for 2-4 hours.

  • Monitoring and Post-Coupling Steps: Follow steps 5-8 from Protocol 1.

Visualizations

Signaling Pathway and Logical Relationships

SPPS_Coupling_Workflow Start Start: Fmoc-Protected Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation This compound + Coupling Reagent + Base Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitoring Monitoring (Kaiser Test) Wash2->Monitoring Complete Coupling Complete Monitoring->Complete Negative Incomplete Incomplete Coupling Monitoring->Incomplete Positive NextCycle Proceed to Next Cycle Complete->NextCycle DoubleCoupling Double Coupling Incomplete->DoubleCoupling Capping Capping (Acetic Anhydride) Incomplete->Capping After repeated failure DoubleCoupling->Wash2 Capping->NextCycle

Caption: Workflow for the coupling of this compound in SPPS.

Experimental Workflow Diagram

Caption: General scheme for the activation and coupling reaction.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling - Insufficient coupling time- Inefficient coupling reagent- Steric hindrance- Peptide aggregation- Extend the coupling time- Switch to a more potent coupling reagent (e.g., HATU)- Perform a double coupling- If aggregation is suspected, consider using a different solvent (e.g., NMP) or adding chaotropic salts.
Low Yield of Final Peptide - Incomplete coupling at one or more steps- Premature chain termination- Ensure complete coupling at each step using the Kaiser test- Implement capping after difficult couplings to block unreacted amines.
Presence of Deletion Sequences in Mass Spectrometry - Incomplete coupling followed by successful coupling of the subsequent amino acid.- Optimize coupling conditions (reagent, time, equivalents)- Perform double coupling and/or capping for the this compound step.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with optimized coupling protocols. The use of potent coupling reagents like HATU, coupled with careful monitoring of the reaction progress, is key to obtaining high yields and purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this versatile amino acid derivative in the synthesis of modified peptides for a wide range of applications in research and drug development.

Application Notes and Protocols for the Deprotection of Fmoc-D-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is fundamental to achieving the desired peptide sequence with high fidelity. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely employed Nα-amino protecting group, favored for its base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups like the tert-butyloxycarbonyl (Boc) group.[][2]

This document provides detailed application notes and protocols for the deprotection of the Fmoc group from Fmoc-D-Phe(4-NHBoc)-OH, a substituted phenylalanine derivative. The presence of the Boc group on the side-chain amine necessitates careful consideration of the deprotection conditions to ensure its integrity while efficiently removing the Fmoc group for the subsequent coupling step. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers utilizing this and structurally similar amino acid derivatives in their peptide synthesis workflows.

Chemical Principle of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine (B6355638).[3][4] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free Nα-amine of the amino acid. The highly reactive DBF is subsequently scavenged by the excess amine in the deprotection solution to form a stable adduct, which is then washed away.[5][6]

The orthogonality of the Fmoc and Boc protecting groups is a cornerstone of modern peptide synthesis.[][7] The basic conditions required for Fmoc removal do not affect the acid-labile Boc group, allowing for the selective deprotection of the Nα-amine while the side-chain protection remains intact.[2]

Experimental Protocols

The following protocols are provided as a starting point and may be optimized based on the specific peptide sequence, solid support, and synthesis scale.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This is the most common and widely accepted method for Fmoc deprotection in SPPS.

Materials:

  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solution: DMF

  • Solid-phase synthesis vessel (manual or automated synthesizer)

Procedure:

  • Resin Swelling: Swell the this compound loaded resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial DMF Wash: Drain the swelling solvent and wash the resin with DMF (3 x 1-minute washes).

  • Fmoc Deprotection (Step 1): Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 2-3 minutes at room temperature.[8]

  • Drain: Drain the deprotection solution.

  • Fmoc Deprotection (Step 2): Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate the mixture for an additional 5-15 minutes at room temperature.[3][8]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 x 1-minute washes) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

  • Confirmation of Deprotection (Optional): Perform a qualitative test (e.g., Kaiser test or isatin (B1672199) test for secondary amines) on a small sample of resin beads to confirm the presence of a free primary amine.

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Fmoc Deprotection using DBU/Piperidine

For sequences where Fmoc removal is sluggish, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed. Piperidine is often included as a scavenger for the DBF byproduct.[10]

Materials:

  • This compound loaded resin

  • DMF, peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine, reagent grade

  • Deprotection Solution: 2% DBU, 2% piperidine (v/v) in DMF[8]

  • Washing Solution: DMF

Procedure:

  • Resin Swelling and Washing: Follow steps 1 and 2 from Protocol 1.

  • Fmoc Deprotection: Add the 2% DBU, 2% piperidine in DMF solution to the resin. Agitate the mixture for 2-10 minutes at room temperature. The reaction is typically much faster than with piperidine alone.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 x 1-minute washes).

  • Confirmation and Next Step: Proceed as described in steps 7 and 8 of Protocol 1.

Data Presentation: Comparison of Deprotection Conditions

The choice of deprotection reagent and conditions can impact the efficiency and potential for side reactions. The following tables summarize typical quantitative data for Fmoc deprotection under various conditions.

Deprotection ReagentConcentration (in DMF)Time (minutes)Typical Deprotection Efficiency (%)Reference
Piperidine20%2 + 5>99[8]
Piperidine20%10>99[6]
Piperidine30%10>99[6]
4-Methylpiperidine20%2 x 10Similar to piperidine[4]
Piperazine/Ethanol10% (w/v) in 9:1 DMF/EtOH2 x 10Similar to piperidine[4]
DBU/Piperidine2% / 2%2-10>99 (faster than piperidine)[8]
Amino AcidDeprotection ConditionsHalf-life (t½)NotesReference
Fmoc-Val-OH20% Piperidine/DMF6 secondsFast deprotection for a sterically hindered amino acid.[11]
Fmoc-L-Leucine-OH20% Piperidine/DMF~1 minuteEfficient deprotection.[12]
Fmoc-L-Arginine(Pbf)-OH20% Piperidine/DMF~5 minutesSlower due to the bulky side-chain protecting group.[12]
General5% Piperazine/2% DBU in DMF< 1 minuteVery rapid deprotection.[11][13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fmoc_Deprotection_Mechanism Fmoc_AA Fmoc-NH-R Intermediate Carbanion Intermediate Fmoc_AA->Intermediate Proton Abstraction Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination Free_Amine H2N-R (Free Amine) Intermediate->Free_Amine DBF->DBF_Adduct Michael Addition

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Cleavage Cleavage and Global Deprotection Washing2->Cleavage After Final Cycle Start Start with Resin-Bound This compound Start->Deprotection End Final Peptide Cleavage->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Troubleshooting and Considerations

  • Incomplete Deprotection: If monitoring indicates incomplete removal of the Fmoc group, extend the deprotection time or perform an additional deprotection step. For particularly difficult sequences, consider using the DBU/piperidine protocol.

  • Stability of the Boc Group: The Boc group on the side chain of this compound is stable to the basic conditions of Fmoc deprotection. However, ensure that all subsequent washing steps are performed with neutral solvents like DMF to avoid any potential premature cleavage.

  • Monitoring the Reaction: The progress of Fmoc deprotection can be monitored qualitatively using tests like the Kaiser test or quantitatively by UV-Vis spectrophotometry of the wash solutions, measuring the absorbance of the DBF-piperidine adduct at approximately 301 nm.

  • Safety: Piperidine and DBU are hazardous chemicals. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Consult the Safety Data Sheets (SDS) before use.

By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can confidently and efficiently perform the Fmoc deprotection of this compound in their peptide synthesis endeavors.

References

Application Notes and Protocols for Fmoc-D-Phe(4-NHBoc)-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-NHBoc)-OH is a specialized amino acid derivative crucial for the synthesis of peptides and peptidomimetics in drug discovery. Its unique structure, featuring a D-configuration phenylalanine backbone with a Boc-protected amino group at the para position, offers distinct advantages in designing therapeutic peptides with enhanced stability and bioactivity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

The incorporation of a D-amino acid, such as D-phenylalanine, into a peptide chain is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[1][2] The additional amino functionality at the para position, temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, provides a site for further chemical modification or for mimicking the side chain of basic amino acids like lysine, which can be critical for receptor interaction.

These application notes provide a comprehensive overview of the utility of this compound, with a focus on its application in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists, along with detailed experimental protocols.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 214750-77-3[3]
Molecular Formula C₂₉H₃₀N₂O₆[3]
Molecular Weight 502.6 g/mol [3]
Appearance White to off-white powder-
Storage Store at 2-8 °C, protected from moisture-

Applications in Drug Discovery

Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH antagonists are a class of drugs that competitively block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This mechanism is therapeutically beneficial in various hormone-dependent conditions, including prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproductive technologies.[6]

The incorporation of unnatural amino acids, including D-isomers and functionalized phenylalanine derivatives, is a key strategy in the design of potent and stable GnRH antagonists. This compound serves as a valuable building block in the synthesis of these peptides, contributing to both receptor binding and improved pharmacokinetic properties.

Signaling Pathway of GnRH Receptor and its Antagonism

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[7][8] Upon binding of GnRH, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH. GnRH antagonists physically block the binding of GnRH to its receptor, thereby inhibiting this downstream signaling cascade.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist Antagonist->GnRHR Binds & Blocks G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH_synthesis LH & FSH Synthesis and Release Ca_release->LH_FSH_synthesis Leads to PKC->LH_FSH_synthesis Leads to

Caption: GnRH Receptor Signaling and Antagonist Action.
Development of Peptidomimetics and Protease Inhibitors

The unique structure of this compound also lends itself to the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved pharmacological properties. The para-amino group can be used as an anchor point for introducing non-peptidic scaffolds. Furthermore, D-phenylalanine derivatives are often incorporated into the design of protease inhibitors to enhance their stability and binding affinity to the active site of the target enzyme.

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

General Workflow for Fmoc-SPPS

SPPS_Workflow Resin_Prep 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin_Prep->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing_2 5. Washing (DMF, DCM) Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat Steps 2-5 for each amino acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next cycle Final_Deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final cycle Washing_3 7. Washing (DMF, DCM) Final_Deprotection->Washing_3 Cleavage 8. Cleavage and Side-Chain Deprotection (e.g., TFA Cocktail) Washing_3->Cleavage Precipitation 9. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Analysis (Mass Spectrometry) Purification->Analysis Wasting_1 Wasting_1 Wasting_1->Amino_Acid_Coupling

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials and Reagents

  • This compound

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • 1,2-Ethanedithiol (EDT), reagent grade (if Cys or Met are present)

  • Anhydrous diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol for Coupling of this compound

This protocol assumes a synthesis scale of 0.1 mmol on a 0.5 mmol/g loading resin (200 mg).

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).

  • Coupling Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents), HBTU (0.38 mmol, 3.8 equivalents), and HOBt (0.4 mmol, 4 equivalents) in a minimal amount of DMF. Add DIPEA (0.8 mmol, 8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[9] The solution may turn yellow.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection Protocol

The Boc group on the side chain of 4-amino-D-phenylalanine is labile to strong acid and will be removed during the final TFA cleavage step.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2 of the coupling protocol.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol. Dry the resin under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for peptides without sensitive residues (Cys, Met, Trp) is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% TIS.[10] For peptides containing Trp, Reagent R is recommended: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole.[11] CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[12]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10-20 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA. The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Quantitative Data Summary

The following table provides expected quantitative data for the synthesis of a model peptide containing this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

ParameterExpected Value/RangeNotes
Coupling Efficiency >99%As determined by a negative Kaiser test after each coupling step.
Crude Peptide Yield 70-90%Based on the initial resin loading.
Purity of Crude Peptide 50-80%Dependent on the peptide sequence and length.
Purity after RP-HPLC >95%Target purity for most research applications.

Conclusion

This compound is a highly valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. Its incorporation can significantly improve the stability of peptides against enzymatic degradation, a critical factor in the development of peptide-based drugs. The provided protocols offer a general framework for the successful use of this derivative in solid-phase peptide synthesis, particularly in the promising area of GnRH antagonist development. Researchers are encouraged to optimize these protocols for their specific peptide sequences to achieve the best possible outcomes.

References

Application Notes and Protocols for Bioconjugation using Fmoc-D-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-NHBoc)-OH is a specialized amino acid derivative crucial for the synthesis of complex bioconjugates, particularly in the field of antibody-drug conjugates (ADCs). Its unique structure, featuring orthogonal Fmoc and Boc protecting groups, allows for the sequential and controlled introduction of payloads and linking moieties. The D-phenylalanine core enhances metabolic stability, while the para-amino group, revealed after Boc deprotection, serves as a key attachment point for cytotoxic drugs through a self-immolative p-aminobenzyl (PAB) linker system. This functionality is pivotal in designing ADCs that selectively release their cytotoxic payload within the target cancer cells.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of a peptide linker and its subsequent conjugation to a monoclonal antibody, creating a potent ADC. The protocols detailed below are representative methodologies and may require optimization for specific applications.

Key Properties of this compound

PropertyValueReference
CAS Number 214750-77-3[1][2][3][4]
Molecular Formula C₂₉H₃₀N₂O₆[4]
Molecular Weight 502.57 g/mol [3]
Appearance White to off-white powder[5]
Purity ≥98%[6]
Storage 2-8°C[6][7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Valine-Citrulline-p-aminobenzyl Linker

This protocol describes the synthesis of a Val-Cit-PAB-based peptide linker using this compound on a solid support.

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-Cit-OH

  • Fmoc-Val-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (this compound):

    • Dissolve this compound (2 eq), HBTU (1.95 eq), and DIEA (4 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings (Fmoc-Cit-OH and Fmoc-Val-OH):

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Cit-OH and then Fmoc-Val-OH sequentially using the same coupling procedure as in step 3.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal valine using 20% piperidine in DMF.

Protocol 2: Boc Deprotection and Payload Conjugation

This protocol outlines the removal of the Boc protecting group from the phenylalanine side chain and the subsequent coupling of a cytotoxic payload.

Materials:

  • Peptide-resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cytotoxic drug with a carboxylic acid group (e.g., a derivative of Auristatin)

  • HBTU

  • DIEA

  • DMF

Procedure:

  • Boc Deprotection:

    • Treat the peptide-resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF to remove residual acid.

  • Payload Coupling:

    • Activate the carboxylic acid group of the cytotoxic drug (2 eq) with HBTU (1.95 eq) and DIEA (4 eq) in DMF.

    • Add the activated drug solution to the resin and agitate for 4 hours.

    • Wash the resin extensively with DMF and DCM.

Protocol 3: Cleavage and Purification of the Linker-Payload Construct

Materials:

  • Linker-payload-resin from Protocol 2

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% DTT

  • Cold diethyl ether

  • HPLC system with a C18 column

Procedure:

  • Cleavage from Resin: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage solution and precipitate the linker-payload construct by adding it to cold diethyl ether.

  • Purification: Centrifuge to pellet the precipitate, wash with cold ether, and dry under vacuum. Purify the crude product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the linker-payload construct by LC-MS.

Protocol 4: Antibody-Drug Conjugation

This protocol describes the conjugation of the purified linker-payload to a monoclonal antibody (e.g., Trastuzumab) via lysine (B10760008) residues.

Materials:

  • Purified linker-payload with an NHS-ester activated N-terminus (can be prepared using standard procedures)

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the NHS-ester activated linker-payload in DMSO.

    • Add the linker-payload solution to the antibody solution at a molar ratio of 5-10 equivalents of the linker-payload per antibody.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Purification of ADC:

    • Remove unconjugated linker-payload and organic solvent by size-exclusion chromatography (SEC).

    • Elute the ADC with a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration by UV-Vis spectroscopy at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC coupled with mass spectrometry (LC-MS).

Quantitative Data

The following table presents representative quantitative data for the synthesis and characterization of an ADC, based on typical yields and DAR values reported for similar lysine-conjugated ADCs.

ParameterTypical Value/RangeMethod of Analysis
Peptide Synthesis Yield 70-90%Based on resin loading
Linker-Payload Purity >95%RP-HPLC
ADC Conjugation Yield 80-95%SEC-HPLC
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.5HIC-HPLC, LC-MS
ADC Aggregate Content <5%SEC-HPLC

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody-Drug Conjugate Formation cluster_characterization Characterization spps Solid-Phase Peptide Synthesis (this compound incorporation) boc_deprotection Boc Deprotection spps->boc_deprotection Peptide on Resin payload_coupling Payload Coupling boc_deprotection->payload_coupling Deprotected Peptide cleavage Cleavage & Purification payload_coupling->cleavage Linker-Payload on Resin activation Linker-Payload Activation (e.g., NHS Ester) cleavage->activation Purified Linker-Payload conjugation Conjugation to Antibody (Lysine Residues) activation->conjugation Activated Linker-Payload purification ADC Purification (SEC) conjugation->purification Crude ADC dar_analysis DAR Analysis (HIC-HPLC, LC-MS) purification->dar_analysis Purified ADC purity_analysis Purity & Aggregation (SEC-HPLC) purification->purity_analysis Purified ADC

Caption: Experimental workflow for ADC synthesis and characterization.

HER2 Signaling Pathway

HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K Trastuzumab_ADC Trastuzumab-ADC (Payload: Cytotoxic Drug) Trastuzumab_ADC->HER2 Binding & Internalization Payload Released Cytotoxic Drug Trastuzumab_ADC->Payload Lysosomal Degradation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Microtubules Microtubule Disruption Payload->Microtubules Inhibition Microtubules->Proliferation Apoptosis

Caption: HER2 signaling pathway and ADC mechanism of action.

References

Application Notes and Protocols for the HPLC Purification of Peptides Containing Fmoc-D-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides incorporating unnatural amino acids are pivotal in modern drug discovery, offering enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Fmoc-D-Phe(4-NHBoc)-OH is one such unnatural amino acid, characterized by the presence of two bulky and highly hydrophobic protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the tert-butyloxycarbonyl (Boc) group on the para-amino function of the phenylalanine side chain. The significant hydrophobicity imparted by these groups presents a substantial challenge for the purification of peptides in which this amino acid is incorporated.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols may prove inadequate, often resulting in poor solubility, peak broadening, low recovery, and even irreversible binding to the stationary phase. These application notes provide a comprehensive guide and detailed protocols for the successful analytical and preparative HPLC purification of peptides containing this compound, addressing the specific challenges posed by their hydrophobic nature.

The Challenge: Impact of this compound on Peptide Properties

The incorporation of this compound into a peptide sequence dramatically increases its overall hydrophobicity. This can lead to several purification challenges:

  • Poor Solubility: The peptide may be difficult to dissolve in standard aqueous-organic mobile phase mixtures, leading to precipitation either before injection or on-column.

  • Strong Retention: The high hydrophobicity causes strong interaction with the non-polar stationary phase (e.g., C18), requiring high concentrations of organic solvent for elution.

  • Peak Broadening and Tailing: Slow mass transfer kinetics and potential on-column aggregation can lead to broad and asymmetric peaks, reducing resolution and purity of collected fractions.[1][2]

  • Low Recovery: The peptide may bind irreversibly to the stationary phase, particularly with highly hydrophobic C18 columns, resulting in significant sample loss.[3]

Recommended HPLC Purification Strategies

A systematic approach is required to develop a robust purification method for these challenging peptides. This involves careful optimization of sample preparation, column selection, mobile phase composition, and gradient parameters.

Diagram: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_method_dev Method Development & Optimization cluster_purification Purification & Analysis SamplePrep Peptide Solubilization (DMSO, IPA, or HFIP) Dilution Slow Dilution with Initial Mobile Phase SamplePrep->Dilution SystemEquil Column Equilibration (Initial Conditions) Dilution->SystemEquil Scouting Scouting Run (Broad Gradient) SystemEquil->Scouting Analysis Analyze Elution Profile & Peak Shape Scouting->Analysis Optimization Gradient & Temperature Optimization (Shallow Gradient) Analysis->Optimization PrepRun Preparative Run Optimization->PrepRun Fraction Fraction Collection PrepRun->Fraction Purity Purity Analysis of Fractions Fraction->Purity Troubleshooting cluster_peakshape Poor Peak Shape (Broad/Tailing) cluster_recovery Low Recovery cluster_solubility Poor Solubility Issue Common Issue cluster_peakshape cluster_peakshape cluster_recovery cluster_recovery cluster_solubility cluster_solubility Sol1 Increase Column Temperature (40-60°C) Sol2 Use Shallower Gradient Sol3 Ensure 0.1% TFA in Mobile Phase Sol4 Switch to Less Hydrophobic Column (C8, C4) Sol5 Add Propanol to Mobile Phase B Sol6 Perform Blank Injection to Check for Carryover Sol7 Initial Dissolution in DMSO or IPA Sol8 Inject Smaller Volume of Concentrated Sample

References

Application Notes and Protocols for Fmoc-D-Phe(4-NHBoc)-OH in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fmoc-D-Phe(4-NHBoc)-OH is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a D-configuration for enhanced enzymatic stability and a Boc-protected amine on the phenyl ring, makes it a valuable building block for creating sophisticated peptide-based therapeutics for targeted drug delivery. The presence of the orthogonal Fmoc and Boc protecting groups allows for selective deprotection and conjugation, enabling the attachment of therapeutic agents, imaging agents, or targeting moieties.

The primary application of this compound in targeted drug delivery is in the synthesis of peptide-drug conjugates (PDCs). In this context, the peptide component serves as a targeting ligand that recognizes and binds to specific receptors overexpressed on the surface of diseased cells, such as cancer cells. The D-phenylalanine residue increases the peptide's resistance to degradation by proteases, prolonging its circulation half-life and bioavailability. The Boc-protected amine at the 4-position of the phenyl ring provides a strategic site for drug conjugation after the completion of peptide synthesis and subsequent deprotection.

One of the most explored targets for peptide-based drug delivery in oncology is the family of integrin receptors, which are often overexpressed on tumor cells and tumor neovasculature.[1][2][3] Peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their ability to bind to several integrins, including αvβ3 and αvβ5.[1][4] By incorporating this compound into an RGD-containing peptide, researchers can develop a potent and stable targeting vehicle. Following peptide synthesis, the Boc group can be selectively removed to reveal a primary amine, which can then be conjugated to a cytotoxic drug via a suitable linker. This strategy ensures that the drug is delivered specifically to the tumor site, minimizing off-target toxicity and enhancing therapeutic efficacy.[5][6]

The application of peptides containing derivatives of 4-aminophenylalanine extends to the development of various drug delivery systems, including nanoparticles and hydrogels, for sustained and targeted release of therapeutic agents.[7]

Quantitative Data Presentation

The following tables present hypothetical yet representative data for a targeted peptide-drug conjugate (PDC) constructed using a peptide containing a 4-amino-D-phenylalanine residue, here named "RGD-D-Phe(4-NH₂)-Drug". This data is modeled on typical results from in vitro and in vivo studies of similar targeted therapies.

Table 1: In Vitro Cytotoxicity of RGD-D-Phe(4-NH₂)-Drug Conjugate

Cell LineIntegrin αvβ3 ExpressionTreatmentIC₅₀ (nM)
U87MG (Glioblastoma)HighRGD-D-Phe(4-NH₂)-Drug15
Free Drug100
RGD Peptide Alone> 10,000
MDA-MB-231 (Breast Cancer)HighRGD-D-Phe(4-NH₂)-Drug25
Free Drug120
RGD Peptide Alone> 10,000
MCF-7 (Breast Cancer)LowRGD-D-Phe(4-NH₂)-Drug250
Free Drug110
RGD Peptide Alone> 10,000

IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50% and are indicative of the potency of the therapeutic agent.

Table 2: In Vivo Biodistribution of ¹²⁵I-labeled RGD-D-Phe(4-NH₂)-Drug in U87MG Xenograft Model

Organ/Tissue% Injected Dose per Gram (%ID/g) at 4h Post-Injection
Tumor3.5 ± 0.4
Blood1.2 ± 0.2
Liver2.1 ± 0.3
Spleen0.8 ± 0.1
Kidneys1.5 ± 0.2
Lungs0.9 ± 0.1
Muscle0.5 ± 0.1

Data are presented as mean ± standard deviation (n=5). Higher tumor accumulation and lower accumulation in other organs indicate successful targeting.[5]

Experimental Protocols

Solid-Phase Synthesis of c(RGD-D-Phe(4-NH-Boc)-K) Peptide

This protocol describes the manual synthesis of a cyclic RGD peptide incorporating this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, this compound, Fmoc-Lys(Mtt)-OH

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first amino acid (Fmoc-Lys(Mtt)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF.

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: this compound, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Asp(OtBu)-OH.

  • Side-Chain Deprotection and Cyclization:

    • Selectively deprotect the Mtt group from the Lysine side chain using 1% TFA in DCM.

    • Wash the resin with DCM and DMF.

    • Perform on-resin cyclization by activating the C-terminal carboxyl group of Aspartic acid with HBTU/HOBt/DIPEA and allowing it to react with the deprotected Lysine side-chain amine.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal Aspartic acid using 20% piperidine in DMF.

  • Cleavage and Purification:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail for 3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

    • Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the peptide-drug conjugate.

Materials:

  • Cancer cell lines (e.g., U87MG, MDA-MB-231, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the RGD-D-Phe(4-NH₂)-Drug conjugate, the free drug, and the RGD peptide alone in cell culture medium. Replace the medium in the wells with the treatment solutions.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Visualizations

Workflow for Synthesis and Evaluation of a Targeted Peptide-Drug Conjugate

G cluster_synthesis Peptide-Drug Conjugate Synthesis cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cyclization On-Resin Cyclization SPPS->Cyclization Cleavage Cleavage and Purification Cyclization->Cleavage Boc_Deprotection Boc Deprotection Cleavage->Boc_Deprotection Drug_Conjugation Drug Conjugation via Linker Boc_Deprotection->Drug_Conjugation Final_Purification Final PDC Purification Drug_Conjugation->Final_Purification In_Vitro In Vitro Studies (Cell Viability, Binding Affinity) Final_Purification->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo

Caption: Workflow for the synthesis and evaluation of a targeted PDC.

Integrin-Mediated Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin Receptor (αvβ3) FAK FAK Integrin->FAK ECM ECM (e.g., Fibronectin) ECM->Integrin RGD Binding Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified integrin-mediated signaling pathway in cancer cells.

Logical Relationship in Targeted Drug Delivery

G cluster_target Tumor Cell cluster_effect Therapeutic Effect PDC Peptide-Drug Conjugate Targeting Peptide (RGD sequence) Linker Cytotoxic Drug Receptor Integrin Receptor (Overexpressed) PDC:peptide->Receptor Specific Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: The logical steps of targeted drug delivery via a PDC.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Phe(4-NHBoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-Phe(4-NHBoc)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound and subsequent peptide elongation.

Observation/Problem Potential Cause Recommended Action Detection Method
Low coupling efficiency of the next amino acid after incorporating this compound. Steric hindrance from the bulky Fmoc and Boc protecting groups.1. Double couple: Repeat the coupling step for the amino acid following this compound. 2. Use a more potent coupling reagent: Switch from standard reagents like HBTU to more powerful ones such as HATU or HCTU. 3. Increase reaction time: Extend the coupling time to 4-24 hours.Kaiser Test (or other amine test): A positive test after the first coupling indicates incomplete reaction. LC-MS of a test cleavage: Shows the presence of a deletion sequence lacking the intended amino acid.
Presence of a side product with a mass increase of +100 Da or branching. Premature deprotection of the side-chain Boc group: Although generally stable to piperidine (B6355638), repeated exposure over many cycles may lead to partial removal of the Boc group, exposing the side-chain amine. This free amine can then react with the next activated amino acid, causing branching.1. Minimize piperidine exposure: Use the shortest effective deprotection times (e.g., two treatments of 3-7 minutes). 2. Use a milder base for Fmoc removal: For very long peptides, consider using 2% DBU/2% piperazine (B1678402) in DMF, which can be less aggressive towards some side-chain protecting groups.LC-MS Analysis: Look for peaks corresponding to the mass of the target peptide + the mass of the added amino acid, or other unexpected higher molecular weight species. Fragmentation analysis (MS/MS) can confirm the branched structure.
Unidentified side product with a mass corresponding to the target peptide minus the Boc group (-100 Da). Incomplete final cleavage of the side-chain Boc group: Insufficient time or scavenger concentration during the final TFA cleavage cocktail treatment.1. Extend cleavage time: Increase the duration of the TFA cleavage step to 2-4 hours. 2. Optimize scavenger cocktail: Ensure the cleavage cocktail is fresh and contains appropriate scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).LC-MS Analysis: A major peak at M-100 indicates incomplete deprotection of the side chain.
Racemization of the D-Phe residue. Over-activation during coupling: Prolonged pre-activation times, especially with certain coupling reagents, can lead to epimerization.1. Minimize pre-activation time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. 2. Avoid excess base: Use the recommended stoichiometry of base (e.g., DIPEA or collidine).Chiral HPLC analysis or enzymatic digestion: Compare the retention time of the synthesized peptide with a standard containing the L-isomer.

Frequently Asked Questions (FAQs)

Q1: Is the 4-NHBoc side-chain protecting group on this compound stable to the standard piperidine treatment used for Fmoc deprotection?

A1: Yes, the tert-butyloxycarbonyl (Boc) group is designed to be acid-labile and is generally stable to the mild basic conditions of piperidine treatment used in Fmoc-SPPS. This orthogonality is a fundamental principle of this synthetic strategy.[][2] However, for very long peptides requiring numerous deprotection cycles, a minor degree of premature deprotection might theoretically occur. It is good practice to monitor for potential side products, especially in syntheses exceeding 30 residues.

Q2: What are the consequences of premature side-chain Boc deprotection?

A2: If the Boc group is prematurely removed, the free primary amine on the phenylalanine side chain becomes a nucleophile. This can lead to several side reactions:

  • Peptide Branching: The side-chain amine can react with the activated carboxyl group of the next incoming amino acid, resulting in a branched peptide.

  • Intra- or Inter-chain reactions: The exposed amine could potentially form cyclic structures or cross-linked peptides.

  • Reaction with Dibenzofulvene (DBF): The byproduct of Fmoc deprotection, DBF, is an electrophile and can be trapped by the newly exposed side-chain amine, though this is less common as piperidine is also a scavenger.

Q3: How can I detect and quantify premature side-chain deprotection?

A3: The primary method for detection is Liquid Chromatography-Mass Spectrometry (LC-MS) of the crude peptide after cleavage.

  • Detection: Look for mass signals corresponding to branched products (e.g., [M+H]+ of the target peptide plus the mass of one or more amino acids).

  • Quantification: The relative peak areas in the HPLC chromatogram can provide a semi-quantitative estimate of the extent of the side reaction. For precise quantification, a purified standard of the side product would be necessary.

Q4: What is the optimal cleavage cocktail for peptides containing Phe(4-NHBoc)?

A4: A standard cleavage cocktail for peptides without particularly sensitive residues is typically sufficient. A common and effective mixture is Reagent K or a simpler version such as 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) . The Boc group is highly labile to these acidic conditions and should be completely removed within 1-2 hours at room temperature.[3]

Q5: Are there alternative protecting groups for the side-chain amine of 4-amino-phenylalanine that offer greater stability?

A5: While Boc is the most common and generally reliable choice, other protecting groups with different lability can be used for specific applications requiring "hyper-orthogonality". These include:

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde: These are removed with dilute hydrazine (B178648) in DMF and are stable to both piperidine and TFA.[4][5] This allows for selective deprotection of the side chain while the peptide is still on the resin and the N-terminal Fmoc group is intact (if the N-terminus is reprotected with Boc first).[3]

  • Mtt (4-methyltrityl): This group is cleaved under very mild acidic conditions (e.g., 1% TFA in DCM), which would not cleave other acid-labile groups like tBu or the peptide from many resins.[4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin.

  • Agitation: Agitate the mixture for 5-10 minutes.

  • First Deprotection Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: A qualitative Kaiser test can be performed on a small sample of beads to confirm the presence of the free primary amine.

Protocol 2: Cleavage and Final Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. For a 100 mg scale synthesis, 2 mL of the cocktail is typically sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature with occasional swirling for 2 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) for LC-MS analysis.[6]

Visualizations

experimental_workflow Experimental Workflow for Incorporating this compound cluster_spps_cycle SPPS Cycle cluster_final_steps Final Steps A 1. Fmoc Deprotection (20% Piperidine/DMF) B 2. Washing (DMF) A->B Repeat for each AA C 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) B->C Repeat for each AA D 4. Washing (DMF) C->D Repeat for each AA D->A Repeat for each AA E 5. Final Fmoc Deprotection D->E After last AA F 6. Cleavage & Side-Chain Deprotection (TFA/H2O/TIS) E->F G 7. Precipitation & Isolation F->G H 8. Analysis (LC-MS) G->H

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

troubleshooting_logic Troubleshooting Logic for Side-Chain Related Issues Start Analyze Crude Peptide by LC-MS Mass_Check Unexpected Mass Observed? Start->Mass_Check M_plus_AA Mass = [M+AA]+ ? Mass_Check->M_plus_AA Yes Success Synthesis Successful Mass_Check->Success No M_minus_Boc Mass = [M-100] ? M_plus_AA->M_minus_Boc No Branching Probable Cause: Premature Side-Chain Deprotection M_plus_AA->Branching Yes M_minus_Boc->Success No Incomplete_Cleavage Probable Cause: Incomplete Final Cleavage M_minus_Boc->Incomplete_Cleavage Yes Action_Branching Action: - Minimize piperidine exposure - Consider milder base Branching->Action_Branching Action_Cleavage Action: - Extend TFA cleavage time - Check scavenger cocktail Incomplete_Cleavage->Action_Cleavage

Caption: A logical diagram for troubleshooting side reactions related to the 4-NHBoc group.

References

Premature deprotection of Boc group in Fmoc-D-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Fmoc-D-Phe(4-NHBoc)-OH in solid-phase peptide synthesis (SPPS). The unique structure of this amino acid derivative, with its orthogonal protection scheme, offers significant advantages in complex peptide synthesis but can also present specific challenges.[1][2] This guide is designed to help you navigate and resolve potential issues, ensuring the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the dual protection (Fmoc and Boc) in this compound?

The dual protection strategy in this compound provides an orthogonal system for peptide synthesis.[3][] The N-α amino group is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain amino group is protected by the acid-labile tert-Butyloxycarbonyl (Boc) group.[5] This orthogonality allows for the selective deprotection of the Fmoc group at each cycle of peptide chain elongation using a mild base, typically piperidine (B6355638), without affecting the Boc group on the side chain.[][6] The Boc group is then removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[3][7]

Q2: Under what conditions is the side-chain Boc group labile?

The Boc group is sensitive to acidic conditions.[7] Premature deprotection of the side-chain Boc group can occur if the peptide-resin is exposed to even moderately acidic conditions during the synthesis cycles. While the Fmoc group is stable to acid, repeated exposure to certain reagents or contaminants could lower the pH enough to partially cleave the Boc group.[8]

Q3: What are the potential consequences of premature Boc deprotection?

Premature removal of the side-chain Boc group exposes the nucleophilic amine on the phenylalanine side chain. This can lead to several undesirable side reactions, including:

  • Peptide branching: The newly exposed side-chain amine can react with the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide.

  • Modifications and truncations: The free amine can participate in other side reactions, leading to modifications of the final peptide or termination of the peptide chain.

  • Difficult purification: The presence of branched and modified impurities complicates the purification of the target peptide, often resulting in lower overall yields.

Troubleshooting Guide: Premature Boc Deprotection

This section addresses the common causes of premature Boc deprotection and provides systematic solutions to mitigate this issue.

Problem: Loss of Boc group during Fmoc deprotection steps.

Possible Cause 1: Acidic impurities in DMF.

N,N-Dimethylformamide (DMF), a common solvent in SPPS, can degrade over time to produce dimethylamine (B145610) and formic acid. The presence of formic acid can lower the pH of the reaction mixture, leading to gradual cleavage of the acid-sensitive Boc group over multiple cycles.

Solution:

  • Use high-purity, peptide-synthesis-grade DMF.

  • Store DMF under an inert atmosphere (e.g., nitrogen or argon) and away from light.

  • If DMF quality is uncertain, test its acidity or consider fresh solvent.

Possible Cause 2: Carryover of acidic reagents from previous steps.

If the neutralization step after Fmoc deprotection is incomplete, residual acidic species can remain on the resin, contributing to Boc group lability in subsequent steps.

Solution:

  • Ensure thorough washing of the resin after the Fmoc deprotection and before the next coupling step.

  • Optimize the neutralization step by using a sufficient concentration and volume of a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF.[9]

Problem: Gradual loss of Boc group throughout the synthesis.

Possible Cause: Inappropriate choice of coupling reagents or additives.

Some coupling reagents or additives can generate acidic byproducts during the activation and coupling steps, which can contribute to the slow cleavage of the Boc group over the course of the synthesis.

Solution:

  • Review the coupling chemistry being employed. Consider using coupling reagents that do not generate acidic byproducts.

  • If using additives like 1-hydroxybenzotriazole (B26582) (HOBt), ensure it is of high quality and used under optimal conditions to minimize any potential acidic contribution.

Experimental Protocols

Protocol 1: Monitoring Boc Group Stability

This protocol allows for the assessment of Boc group stability under your specific synthesis conditions.

  • Resin Preparation: Swell a small amount of this compound-loaded resin in DMF.

  • Simulated Synthesis Cycles: Subject the resin to the same number of simulated Fmoc deprotection, washing, and coupling cycles as your full peptide synthesis, but without adding new amino acids.

  • Cleavage and Analysis: After the simulated cycles, cleave a small sample of the resin using a standard TFA cleavage cocktail.

  • LC-MS Analysis: Analyze the cleaved product by LC-MS. The presence of a species corresponding to the mass of the de-Boc-protected amino acid derivative indicates premature deprotection.

Parameter Condition Purpose
Solvent Peptide Synthesis Grade DMFMinimize acidic impurities
Deprotection 20% Piperidine in DMFStandard Fmoc deprotection
Cleavage Cocktail 95% TFA, 2.5% Water, 2.5% TISStandard cleavage
Analysis LC-MSDetect premature deprotection
Protocol 2: Standard Fmoc-SPPS Cycle for this compound

This protocol outlines a standard cycle for incorporating this compound and subsequent amino acids while minimizing the risk of premature Boc deprotection.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes.[6]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Amino Acid Coupling:

    • Pre-activate 3-5 equivalents of the next Fmoc-amino acid with a suitable coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the orthogonal protection strategy and a troubleshooting workflow.

Orthogonal_Protection Start This compound Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection SPPS Cycle Free_N_alpha Free N-alpha Amine Side-chain Boc intact Fmoc_Deprotection->Free_N_alpha Coupling Couple next Fmoc-AA Free_N_alpha->Coupling Elongated_Peptide Elongated Peptide Coupling->Elongated_Peptide Elongated_Peptide->Fmoc_Deprotection Repeat for next cycle Final_Cleavage Final Cleavage (TFA) Elongated_Peptide->Final_Cleavage End of Synthesis Final_Peptide Deprotected Peptide Final_Cleavage->Final_Peptide

Caption: Orthogonal protection strategy in Fmoc-SPPS.

Troubleshooting_Workflow Problem Premature Boc Deprotection Detected (LC-MS) Check_DMF Check DMF Quality (Test for acidity) Problem->Check_DMF Use_Fresh_DMF Use Fresh, High-Purity DMF Check_DMF->Use_Fresh_DMF Acidic Check_Washing Review Washing/ Neutralization Steps Check_DMF->Check_Washing OK Resolved Problem Resolved Use_Fresh_DMF->Resolved Optimize_Washing Increase Wash Volumes/ Repetitions Check_Washing->Optimize_Washing Inadequate Check_Reagents Evaluate Coupling Reagents/Additives Check_Washing->Check_Reagents Adequate Optimize_Washing->Resolved Alternative_Reagents Consider Alternative Coupling Chemistry Check_Reagents->Alternative_Reagents Potential Issue Alternative_Reagents->Resolved

Caption: Troubleshooting workflow for premature Boc deprotection.

References

Technical Support Center: Optimizing Coupling Efficiency for Fmoc-D-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the coupling of Fmoc-D-Phe(4-NHBoc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" or "sterically hindered" amino acid to couple?

A1: this compound presents a challenge during SPPS due to significant steric hindrance. This hindrance arises from the bulky tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.

Q2: What are the primary indicators of poor coupling efficiency with this amino acid?

A2: The most common signs of low coupling efficiency include:

  • Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines.[1]

  • Deletion Sequences: Mass spectrometry analysis of the final peptide will reveal a significant peak corresponding to the peptide sequence missing the this compound residue.

  • Low Overall Yield: The final yield of the desired full-length peptide will be lower than anticipated.

Q3: Which coupling reagents are recommended for such a sterically hindered amino acid?

A3: For sterically hindered amino acids, standard coupling reagents may be inefficient. It is advisable to use more potent activating reagents. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBroP (Bromo-tris-pyrrolidino phosphonium (B103445) hexafluorophosphate) can significantly improve coupling yields.[2][3]

Q4: Can I simply extend the coupling time to improve efficiency?

A4: While increasing the reaction time can help, it may not be sufficient on its own and can sometimes lead to side reactions. A better approach is to combine a longer coupling time with a more potent coupling reagent and potentially a double coupling strategy.

Q5: What is "capping" and should I use it when working with this compound?

A5: Capping is the process of acetylating any unreacted free amines on the peptide chain after a coupling step, typically using acetic anhydride (B1165640). This prevents these unreacted chains from participating in subsequent coupling steps, thus avoiding the formation of deletion peptides. It is highly recommended to perform a capping step after the coupling of a sterically hindered amino acid like this compound, especially if the Kaiser test is positive.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the incorporation of this compound.

Symptom Potential Cause(s) Recommended Solution(s)
Positive Kaiser test after coupling (blue/purple beads) 1. Incomplete coupling due to steric hindrance.2. Insufficient activation of the amino acid.3. Poor quality of reagents or solvents.1. Perform a double coupling: Repeat the coupling step with fresh reagents.[2]2. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.3. Use a more potent coupling reagent: Switch to HATU, HCTU, or PyBroP.[3]4. Increase reagent equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).5. Perform a capping step: Acetylate the unreacted amines with acetic anhydride to prevent deletion sequence formation.
High percentage of deletion sequence in final peptide (confirmed by MS) 1. Incomplete coupling of this compound.2. Premature deprotection of the Fmoc group.1. Optimize coupling conditions: Implement the solutions from the "Positive Kaiser test" section.2. Ensure complete deprotection of the preceding amino acid: Perform a thorough wash after the piperidine (B6355638) treatment.3. Use high-purity reagents: Ensure the this compound and solvents are of high quality and anhydrous.[2]
Low final peptide yield 1. Cumulative effect of incomplete couplings.2. Aggregation of the peptide chain.1. Optimize all coupling steps: Pay close attention to the coupling of residues immediately following the hindered amino acid.2. Consider a different solvent: In cases of aggregation, switching from DMF to NMP or using a DCM/DMF mixture might be beneficial.[1]
Poor solubility of this compound The Boc protecting group can reduce solubility in standard SPPS solvents.1. Prepare the amino acid solution immediately before use. 2. Use gentle warming or sonication to aid dissolution. 3. Consider alternative solvent systems for dissolution, but be aware this may require further optimization.

Recommended Coupling Reagents and Conditions

The following table provides starting recommendations for coupling this compound. Optimization may be required for your specific peptide sequence.

Coupling ReagentEquivalents (AA:Reagent:Base)BaseActivation TimeCoupling TimeNotes
HATU 3 : 2.9 : 6DIEA2-5 minutes2 - 4 hoursHighly effective for hindered amino acids.[2]
HCTU 3 : 2.9 : 6DIEA2-5 minutes2 - 4 hoursA good alternative to HATU with similar efficiency.
PyBOP 3 : 3 : 6DIEA2-5 minutes2 - 4 hoursA phosphonium salt-based reagent, also very effective.
DIC/Oxyma 3 : 3 : --5-10 minutes4 - 6 hoursA carbodiimide-based method that can reduce racemization.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to check for completion of the coupling.

Protocol 2: Capping of Unreacted Amines
  • Resin Preparation: After the coupling of this compound and subsequent washing, suspend the resin in DMF.

  • Capping Solution: Prepare a capping solution of acetic anhydride/DIEA/DMF (e.g., in a 1:1:8 ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.

Protocol 3: Kaiser Test for Monitoring Coupling
  • Sample Preparation: Take a small sample of resin beads (a few beads are sufficient) and place them in a small glass test tube.

  • Washing: Wash the beads with ethanol (B145695) three times to remove any residual solvent.

  • Reagent Addition: Add 2-3 drops each of the following solutions to the test tube:

    • Solution A: Potassium cyanide in pyridine.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.[4]

  • Heating: Heat the test tube at 100-120°C for 5 minutes.[4][5]

  • Observation:

    • Blue/purple solution and/or beads: Incomplete coupling (positive result).

    • Yellow/colorless solution and beads: Complete coupling (negative result).[4]

Visualizations

SPPS_Workflow General SPPS Workflow for a Hindered Amino Acid Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling of This compound (e.g., with HATU) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Capping Capping (Acetic Anhydride) KaiserTest->Capping Positive NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative Capping->NextCycle Troubleshooting_Logic Troubleshooting Logic for Incomplete Coupling PositiveKaiser Positive Kaiser Test? DoubleCouple Perform Double Coupling PositiveKaiser->DoubleCouple Yes UsePotentReagent Use More Potent Reagent (HATU, PyBroP) PositiveKaiser->UsePotentReagent Alternative First Step IncreaseTime Increase Coupling Time PositiveKaiser->IncreaseTime Alternative First Step Proceed Proceed to Next Cycle PositiveKaiser->Proceed No RecheckKaiser1 Re-check with Kaiser Test DoubleCouple->RecheckKaiser1 Capping Cap Unreacted Amines RecheckKaiser1->Capping Still Positive RecheckKaiser1->Proceed Negative UsePotentReagent->RecheckKaiser1 IncreaseTime->RecheckKaiser1 Capping->Proceed

References

Technical Support Center: Racemization of D-Phenylalanine Derivatives During Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the racemization of D-phenylalanine derivatives and other amino acids during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer of a chiral amino acid, such as a D- or L-amino acid, is converted into a mixture of both of its enantiomers.[1][2] During peptide synthesis, this results in the incorporation of the incorrect stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary mechanisms of racemization during the activation of amino acids?

A2: There are two main pathways through which racemization occurs during peptide bond formation:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism.[1][2][3] The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. The subsequent attack by the amine component on the now achiral oxazolone ring can produce both the desired peptide and the undesired diastereomer.[1][2][3]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][3] This enolate can then be protonated from either side, resulting in racemization. This pathway is more common under strongly basic conditions.[1]

Q3: Are D-phenylalanine derivatives particularly susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[1][2][4][5] Phenylalanine (Phe), along with other amino acids like Serine (Ser), can also be susceptible to racemization, particularly under non-optimal coupling conditions.[2] The bulky side group of phenylalanine can influence the rate of racemization.

Q4: How do different components of the reaction mixture influence racemization?

A4: Several factors can contribute to the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is a critical factor.[2] Carbodiimide reagents like DCC and DIC can cause significant racemization when used alone.[2][6] Uronium/aminium-based reagents (e.g., HBTU, HATU) and phosphonium (B103445) salt reagents (e.g., PyBOP) generally lead to less racemization.[2][6]

  • Additives: Additives are frequently used to suppress racemization, especially when using carbodiimide-based coupling reagents.[7] Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form an active ester that is less prone to racemization.[1][7] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[1][7]

  • Bases: The presence of a base is often necessary for the coupling reaction, but it can also promote racemization by abstracting the alpha-proton.[1][7] The strength and steric hindrance of the base are important factors.[7] Stronger bases like N,N-diisopropylethylamine (DIPEA) can increase the risk of racemization compared to weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][7]

  • Solvents: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High level of the L-phenylalanine diastereomer detected in the final product. Use of a racemization-prone coupling reagent (e.g., carbodiimides without additives).- Add a racemization-suppressing additive like HOAt or OxymaPure to the coupling reaction.[1][7]- Switch to a uronium/aminium (e.g., HBTU, HATU) or phosphonium (e.g., PyBOP) based coupling reagent.[2][6]
The base used is too strong or not sterically hindered.- Replace a strong base like DIPEA with a weaker or more sterically hindered base such as NMM or 2,4,6-collidine.[2][7]
The reaction temperature is too high.- Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). This is especially important in microwave-assisted peptide synthesis where temperatures can be significantly elevated.[2]
The activation time is too long.- Minimize the pre-activation time of the D-phenylalanine derivative before adding the amine component.
Racemization is observed even with optimized coupling conditions. The specific D-phenylalanine derivative is highly susceptible to racemization due to its protecting groups.- Evaluate the N-terminal protecting group. Some protecting groups can influence the acidity of the alpha-proton.
The C-terminal amino acid of a peptide fragment is being activated for segment coupling.- For peptide fragment coupling, utilize coupling reagents known for low racemization, such as DEPBT.[2]- If possible, design the synthesis to have a non-racemizable amino acid like glycine (B1666218) or proline at the C-terminus of the fragment to be activated.[2]

Data Summary Tables

Table 1: Influence of Coupling Reagents and Additives on Racemization

Coupling Reagent/Additive Combination Relative Racemization Risk Notes
Carbodiimides (DCC, DIC) aloneHighHighly reactive O-acylisourea intermediate is prone to racemization.[1]
Carbodiimides + HOBtMediumHOBt forms a less reactive active ester, reducing racemization.[6][7]
Carbodiimides + HOAtLowHOAt is generally more effective than HOBt in suppressing racemization.[7]
Carbodiimides + OxymaPure/Oxyma-BLowThese additives are comparable to or even better than HOAt at suppressing racemization.[7]
HBTU, TBTULowEfficient coupling reagents with low levels of racemization, especially with HOBt.[6]
HATU, HCTUVery LowGenerally considered to be highly efficient and cause minimal racemization.[2]
BOP, PyBOPLowPhosphonium salt reagents are effective with minimal racemization.[6]
COMUVery LowA highly efficient aminium salt that has demonstrated a very low tendency for racemization.[1]

Table 2: Influence of Bases on Racemization

Base Abbreviation Relative Basicity (pKa of conjugate acid) Steric Hindrance Relative Racemization Risk
N,N-DiisopropylethylamineDIPEA, DIEA~10.1[7]MediumHigh
N-MethylmorpholineNMM~7.38[7]LowMedium
2,4,6-CollidineTMP~7.43[7]HighLow
Pyridine~5.2LowCan be effective in reducing racemization in specific cases.[8]

Experimental Protocols

Protocol 1: General Procedure for Amino Acid Coupling with Racemization Suppression

  • Amino Acid Activation:

    • In a reaction vessel, dissolve the N-protected D-phenylalanine derivative (1 equivalent) and a racemization-suppressing additive (e.g., HOAt or OxymaPure, 1 equivalent) in a suitable solvent (e.g., DMF or NMP).

    • Add the coupling reagent (e.g., DIC, 1 equivalent) to the solution and stir for a short pre-activation time (e.g., 2-5 minutes) at room temperature.

  • Coupling:

    • Add the amine component (e.g., the resin-bound peptide with a free N-terminus, 1 equivalent) to the activated amino acid solution.

    • If required by the coupling reagent, add a base (e.g., NMM or 2,4,6-collidine, 2 equivalents).

    • Allow the reaction to proceed at room temperature for 1-2 hours or until completion, as monitored by a colorimetric test (e.g., Kaiser test).

  • Washing:

    • After the coupling is complete, wash the resin extensively with the reaction solvent (e.g., DMF) followed by a solvent like dichloromethane (B109758) (DCM) and then methanol (B129727) to remove any excess reagents and byproducts.

Protocol 2: Analysis of Racemization by Chiral HPLC after Peptide Hydrolysis

  • Peptide Hydrolysis:

    • Place a small amount of the purified peptide (e.g., 0.5 mg) into a hydrolysis tube.

    • Add 6 M HCl (e.g., 1 mL).

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl to dryness.

    • Re-dissolve the amino acid residue in a suitable solvent (e.g., water or a buffer).[1]

  • Derivatization (Optional but often necessary for good separation):

    • Derivatize the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), to form diastereomers that are more easily separated on a standard reverse-phase HPLC column.[1]

  • Chiral HPLC Analysis:

    • Inject the derivatized (or underivatized, if using a chiral column) sample onto an HPLC system equipped with a suitable chiral column or a standard C18 column for diastereomer separation.

    • Use an appropriate mobile phase gradient to separate the D- and L-amino acid derivatives.

    • Detect the separated amino acids using a UV detector.

    • Quantify the amount of the undesired L-phenylalanine by integrating the peak areas. The percentage of racemization can be calculated as: [% Racemization = (Area of L-isomer / (Area of D-isomer + Area of L-isomer)) * 100].

Visualizations

RacemizationMechanisms Mechanisms of Racemization during Peptide Activation cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated D-Phe Activated D-Phe Oxazolone Intermediate Oxazolone Intermediate Activated D-Phe->Oxazolone Intermediate Cyclization Achiral Intermediate Achiral Intermediate Oxazolone Intermediate->Achiral Intermediate + Base - H+ D-Peptide (Desired) D-Peptide (Desired) Achiral Intermediate->D-Peptide (Desired) + Amine L-Peptide (Racemized) L-Peptide (Racemized) Achiral Intermediate->L-Peptide (Racemized) + Amine Activated D-Phe2 Activated D-Phe Enolate Intermediate Achiral Enolate Activated D-Phe2->Enolate Intermediate + Base - H+ D-Peptide2 D-Peptide (Desired) Enolate Intermediate->D-Peptide2 + Amine, + H+ L-Peptide2 L-Peptide (Racemized) Enolate Intermediate->L-Peptide2 + Amine, + H+

Caption: The two primary pathways for racemization during peptide coupling.

TroubleshootingWorkflow Troubleshooting Racemization Workflow start Racemization Detected check_reagents Review Coupling Reagents start->check_reagents check_base Evaluate Base check_reagents->check_base No optimize_reagents Switch to Low-Racemization Reagent (e.g., HATU) and add HOAt/Oxyma check_reagents->optimize_reagents Carbodiimide alone or strong activator? check_conditions Assess Reaction Conditions check_base->check_conditions No optimize_base Use Weaker/Sterically Hindered Base (e.g., NMM) check_base->optimize_base Strong base (e.g., DIPEA)? optimize_conditions Lower Temperature Minimize Pre-activation Time check_conditions->optimize_conditions High temp or long activation? re_evaluate Re-analyze for Racemization check_conditions->re_evaluate No optimize_reagents->re_evaluate optimize_base->re_evaluate optimize_conditions->re_evaluate

Caption: A workflow for troubleshooting racemization in peptide synthesis.

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-D-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-Phe(4-NHBoc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of peptides containing this compound?

A1: While many side reactions are common to all Fmoc-SPPS, peptides incorporating this compound may be susceptible to specific byproducts. These include:

  • Premature Boc Deprotection: The tert-butyloxycarbonyl (Boc) group protecting the side-chain amine is acid-labile. While generally stable to the basic conditions of Fmoc deprotection (piperidine), repeated exposure can lead to its partial removal.

  • Side-Chain Acylation: If the Boc group is prematurely removed, the newly exposed free amine on the phenylalanine side chain can be acylated during the subsequent coupling step, leading to a branched peptide impurity.

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially if the C-terminal amino acid is proline or another sterically unhindered residue.[1]

  • Aspartimide Formation: If your peptide sequence contains aspartic acid, the basic conditions of Fmoc deprotection can lead to the formation of a succinimide (B58015) ring, which can then rearrange to form β-aspartyl peptides.[1][2]

Q2: How can I minimize the premature removal of the side-chain Boc group?

A2: To minimize premature deprotection of the Boc group on the D-Phe(4-NHBoc) side chain, consider the following:

  • Limit Deprotection Times: Use the shortest possible piperidine (B6355638) treatment time required for complete Fmoc removal. Standard protocols often use two treatments (e.g., 1-2 minutes followed by 5-10 minutes).[3]

  • Use a Milder Base: While piperidine is standard, for particularly sensitive sequences, a milder base like 4-methylpiperidine (B120128) could be considered, as it has been shown to be an efficient reagent for Fmoc removal.[4]

  • Careful Monitoring: Monitor the deprotection reaction to ensure completeness without unnecessarily prolonged exposure to the base.

Q3: What are the recommended coupling conditions for this compound?

A3: this compound is a sterically demanding amino acid. To ensure efficient coupling and avoid deletion sequences, the following conditions are recommended:

  • Use a potent activation agent: Reagents like HBTU/DIPEA or HATU/DIPEA are generally effective.

  • Double Coupling: For difficult couplings, a second coupling step with fresh reagents can be beneficial to drive the reaction to completion.[5]

  • Monitor Coupling Efficiency: Use a qualitative test like the Kaiser test to confirm the absence of free amines after the coupling step.

Troubleshooting Guides

Problem 1: Unexpected peak in HPLC/LC-MS corresponding to a mass increase of the desired peptide.
Possible Cause Suggested Solution
Side-chain acylation due to premature Boc deprotection. The mass increase would correspond to the mass of the acylating amino acid.1. Optimize Fmoc deprotection: Reduce piperidine treatment time. 2. Ensure complete coupling of the previous residue: An incomplete coupling can lead to a more complex mixture of byproducts. 3. Purify the crude peptide carefully: Use a high-resolution HPLC column and an optimized gradient to separate the branched impurity from the desired product.
Guanidinylation of the N-terminus by uronium/aminium coupling reagents.1. Pre-activate the amino acid: Mix the Fmoc-amino acid and the coupling reagent before adding them to the resin. This minimizes the presence of free coupling reagent that can react with the N-terminus of the peptide.[1]
Problem 2: A significant peak in the chromatogram with the same mass as the desired peptide but a different retention time.
Possible Cause Suggested Solution
Aspartimide formation leading to the creation of α- and β-aspartyl peptide isomers.[2]1. Add HOBt to the deprotection solution: This has been shown to suppress aspartimide formation.[1] 2. Use a faster Fmoc deprotection reagent: A combination of a weaker base and an additive like DBU can reduce the overall exposure time to basic conditions.[6] 3. Employ protecting groups on the backbone: For particularly problematic sequences, using a backbone-protected amino acid preceding the aspartic acid can prevent this side reaction.[1]
Racemization of an amino acid during coupling.1. Avoid prolonged pre-activation times: Especially when using strong activating agents. 2. Use an appropriate base: For sensitive amino acids, a less hindered base like collidine may be preferable to DIPEA.[7]

Experimental Protocols

Standard Protocol for Fmoc-SPPS of a Peptide Containing this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide for peptide amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 2 minutes.

  • Drain the solution.

  • Add a fresh 20% solution of piperidine in DMF and agitate for 8 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).[3]

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[8]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), indicating free amines, repeat the coupling step.

  • Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Chain Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Standard solid-phase peptide synthesis (SPPS) workflow for incorporating this compound.

Side_Reactions cluster_synthesis Peptide Synthesis Cycle cluster_byproducts Potential Byproducts Peptide_Resin Peptide-Resin (-NH-D-Phe(4-NHBoc)-...) Premature_Deprotection Premature Boc Deprotection (-NH-D-Phe(4-NH2)-...) Peptide_Resin->Premature_Deprotection Repeated Piperidine Treatment Side_Chain_Acylation Side-Chain Acylation (-NH-D-Phe(4-NH-Acyl)-...) Premature_Deprotection->Side_Chain_Acylation Next Coupling Step

References

Technical Support Center: Improving Yield in Solid-Phase Synthesis with Fmoc-D-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-Phe(4-NHBoc)-OH in solid-phase peptide synthesis (SPPS). Our goal is to help you overcome common challenges and improve the yield and purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges associated with using this compound in SPPS?

A1: While this compound is a valuable building block for introducing a D-amino acid with a protected amino group on the side chain, its use can present several challenges:

  • Steric Hindrance: The bulky nature of the Fmoc group combined with the substituted phenyl ring can lead to steric hindrance, potentially resulting in lower coupling efficiencies and incomplete reactions.

  • Side-Chain Boc Group Stability: The tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine is acid-labile. While generally stable to the mild basic conditions of Fmoc deprotection, repeated exposure could lead to premature deprotection. Conversely, harsh final cleavage conditions are required for its complete removal.

  • Aggregation: Peptides containing D-amino acids and aromatic residues can sometimes be prone to aggregation, which can hinder subsequent synthesis steps.[1] The hydrophobic nature of the phenylalanine side chain may contribute to this issue.

  • Solubility: The protected amino acid itself may have limited solubility in standard SPPS solvents like DMF, requiring optimization of dissolution conditions.

Q2: What are the recommended coupling reagents for incorporating this compound?

A2: For sterically hindered amino acids, more potent coupling reagents are generally recommended to achieve higher coupling efficiency. Consider using carbodiimide-based reagents like DIC in combination with an additive such as OxymaPure, or aminium/uronium-based reagents like HATU, HBTU, or HCTU.[2] These reagents can accelerate the coupling reaction and overcome steric hindrance.

Q3: How can I monitor the coupling efficiency of this compound?

A3: Several methods can be employed to monitor coupling efficiency:

  • Kaiser Test: This is a qualitative colorimetric test for the presence of free primary amines on the resin. A negative result (yellow beads) indicates complete coupling.[3][4]

  • HPLC and Mass Spectrometry (MS) of a Test Cleavage: A small sample of the resin can be cleaved and analyzed by HPLC and MS to confirm the successful incorporation of the amino acid.[5] This provides a more definitive assessment of the reaction's success.

Q4: Is the side-chain Boc group on this compound stable during Fmoc deprotection?

A4: The Boc group is generally stable to the piperidine (B6355638) solutions used for Fmoc deprotection. However, prolonged or repeated exposure to the basic conditions over many cycles could potentially lead to a low level of premature deprotection. It is advisable to use standard Fmoc deprotection times (e.g., 2 x 10 minutes with 20% piperidine in DMF) and monitor the synthesis closely.

Q5: What are the recommended cleavage conditions for peptides containing D-Phe(4-NHBoc)-OH?

A5: Complete removal of the side-chain Boc group requires strong acidic conditions. A standard cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA) is typically used. Scavengers must be included to prevent side reactions with sensitive amino acids. The specific composition of the cleavage cocktail will depend on the other amino acids present in your peptide sequence.[6][7]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Coupling

Symptoms:

  • Positive Kaiser test (blue beads) after coupling with this compound.

  • Presence of deletion sequences lacking the D-Phe(4-NHBoc)-OH residue in the final peptide, as identified by HPLC/MS.

Possible Causes and Solutions:

Possible Cause Solution
Steric Hindrance 1. Use a more powerful coupling reagent: Switch to HATU, HBTU, or HCTU. 2. Double couple: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. 3. Increase coupling time: Extend the reaction time (e.g., from 1-2 hours to 4 hours or overnight).
Poor Solubility of Amino Acid 1. Pre-dissolve the amino acid: Ensure this compound is fully dissolved in a minimal amount of DMF before adding it to the reaction vessel. Sonication may aid dissolution. 2. Use a different solvent: Consider using N-methyl-2-pyrrolidone (NMP) as a solvent, which has better solvating properties for some difficult sequences.[8]
Peptide Aggregation 1. Change the solvent: Switch from DMF to NMP or a mixture of DMF/DMSO.[9] 2. Incorporate chaotropic salts: Add agents like LiCl to the coupling reaction to disrupt secondary structures.[10] 3. Use microwave-assisted synthesis: Microwave energy can help to break up aggregates and improve reaction kinetics.[11]

Experimental Protocol: Double Coupling

  • After the initial coupling of this compound, drain the reaction vessel.

  • Wash the resin three times with DMF.

  • Prepare a fresh solution of this compound and your chosen coupling reagents.

  • Add the fresh coupling solution to the resin and allow the reaction to proceed for the same duration as the initial coupling.

  • Wash the resin thoroughly with DMF before proceeding to the next deprotection step.

Experimental Workflow: Troubleshooting Low Coupling Efficiency

G start Low Coupling Efficiency Detected (Positive Kaiser Test or HPLC/MS) check_solubility Is the amino acid fully dissolved? start->check_solubility pre_dissolve Pre-dissolve with sonication or in minimal DMF check_solubility->pre_dissolve No check_reagents Are coupling reagents potent enough? check_solubility->check_reagents Yes change_solvent_sol Consider using NMP pre_dissolve->change_solvent_sol change_solvent_sol->check_reagents stronger_reagents Switch to HATU, HBTU, or HCTU check_reagents->stronger_reagents No check_aggregation Is peptide aggregation suspected? check_reagents->check_aggregation Yes double_couple Perform a double coupling stronger_reagents->double_couple increase_time Increase coupling time double_couple->increase_time increase_time->check_aggregation change_solvent_agg Switch to NMP or DMF/DMSO check_aggregation->change_solvent_agg Yes re_evaluate Re-evaluate coupling success check_aggregation->re_evaluate No chaotropic_salts Add chaotropic salts (e.g., LiCl) change_solvent_agg->chaotropic_salts microwave Use microwave-assisted synthesis chaotropic_salts->microwave microwave->re_evaluate

Troubleshooting workflow for low coupling efficiency.
Issue 2: Incomplete Deprotection of the Side-Chain Boc Group

Symptoms:

  • The final peptide product shows a mass corresponding to the desired peptide + 100 Da (the mass of the Boc group) or +56 Da (t-butyl group) after cleavage, as determined by MS.

  • Broad or shouldered peaks in the HPLC chromatogram of the purified peptide.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Cleavage Time 1. Extend cleavage time: Increase the duration of the TFA cleavage reaction (e.g., from 2 hours to 4 hours). Monitor the progress by cleaving a small aliquot of resin at different time points and analyzing by HPLC/MS.
Ineffective Scavenging 1. Optimize scavenger cocktail: The t-butyl cation generated from the cleavage of the Boc group can re-attach to nucleophilic residues. Ensure an adequate concentration of scavengers like triisopropylsilane (B1312306) (TIS) and water in your cleavage cocktail. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).[7] For peptides containing tryptophan, the addition of 1,2-ethanedithiol (B43112) (EDT) may be necessary.[12]
Acid Lability of the Aromatic Amine's Boc Group The Boc group on an aromatic amine is generally more stable to acid than on an aliphatic amine. Therefore, standard cleavage conditions should be sufficient. However, if incomplete deprotection persists, a stronger acid cleavage cocktail may be considered, although this increases the risk of side reactions with other sensitive residues.

Experimental Protocol: Test Cleavage for Deprotection Monitoring

  • Suspend the dried peptide-resin in the chosen cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • At various time points (e.g., 1, 2, and 4 hours), withdraw a small aliquot of the cleavage solution.

  • Precipitate the peptide from each aliquot with cold diethyl ether.

  • Analyze the precipitated peptide by HPLC and MS to determine the extent of Boc group removal.

Logical Relationship: Cleavage and Deprotection

G start Peptide-Resin with D-Phe(4-NHBoc) cleavage TFA Cleavage Cocktail start->cleavage deprotection Simultaneous Deprotection of Side-Chain Protecting Groups cleavage->deprotection side_reactions Side Reactions (e.g., re-attachment of protecting groups) cleavage->side_reactions peptide Crude Peptide with D-Phe(4-NH2) deprotection->peptide scavengers Scavengers (e.g., TIS, H2O, EDT) scavengers->cleavage prevents

Relationship between cleavage and deprotection.
Issue 3: Peptide Aggregation

Symptoms:

  • Swelling of the resin is visibly reduced.

  • Slow or incomplete Fmoc deprotection and/or coupling reactions.

  • False negative results from colorimetric tests like the Kaiser test.[10]

  • Difficulty in purifying the final peptide due to insolubility.

Possible Causes and Solutions:

Possible Cause Solution
Interchain Hydrogen Bonding 1. Use aggregation-disrupting solvents: Switch from DMF to NMP or use a mixture of DMF and DMSO.[9] 2. Incorporate chaotropic salts: Add LiCl or other chaotropic agents to the reaction mixture to disrupt secondary structures.[10] 3. Elevate the temperature: Perform coupling reactions at a slightly elevated temperature (e.g., 30-40°C), but be mindful of the increased risk of racemization.
Hydrophobic Collapse 1. Use a lower-loading resin: A resin with a lower substitution level can increase the distance between peptide chains, reducing aggregation. 2. Incorporate pseudoprolines: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt the formation of secondary structures.[13]

Experimental Protocol: Using Chaotropic Salts to Disrupt Aggregation

  • After the Fmoc deprotection step and subsequent DMF washes, perform two additional washes with a 0.8 M solution of LiCl in DMF for 1 minute each.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt before proceeding with the coupling reaction.

Quantitative Data Summary

Parameter General Recommendation Notes for this compound
Coupling Time 1-2 hoursMay require longer times (2-4 hours) or double coupling due to steric hindrance.
Coupling Reagent Equivalents 3-5 equivalentsA higher excess may be beneficial to drive the reaction to completion.
Fmoc Deprotection 2 x 10 min with 20% piperidine/DMFStandard conditions are likely sufficient. Monitor for premature Boc deprotection if the peptide is very long.
Cleavage Time 2-4 hoursMonitor for complete removal of the side-chain Boc group.

Key Experimental Methodologies

Kaiser Test Protocol[4]

Reagents:

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) in a small test tube.

  • Wash the beads with DMF and then with ethanol.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Free primary amines are present (incomplete coupling or complete deprotection).

    • Yellow/orange beads and solution: No free primary amines (complete coupling or incomplete deprotection).

General Cleavage Protocol
  • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

  • Prepare the cleavage cocktail. For a peptide without other sensitive residues, a mixture of TFA/TIS/H2O (95:2.5:2.5) is a good starting point.[7]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

HPLC Analysis of Crude Peptide[2]
  • Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.

  • Column: A C18 reverse-phase column is commonly used for peptide analysis.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Solvent B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

  • Detection: Monitor the absorbance at 214 nm or 220 nm.

By following these guidelines and troubleshooting steps, researchers can more effectively utilize this compound in their solid-phase peptide synthesis endeavors, leading to improved yields and higher purity of the final peptide product.

References

Validation & Comparative

A Comparative Analysis of Peptide Stability: Fmoc-D-Phe(4-NHBoc)-OH vs. Fmoc-L-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, aimed at overcoming the inherent limitations of native peptides, particularly their susceptibility to enzymatic degradation. This guide provides a comprehensive comparison of the impact of incorporating Fmoc-D-Phe(4-NHBoc)-OH versus its natural L-enantiomer, Fmoc-L-Phe(4-NHBoc)-OH, on peptide stability. This analysis is supported by established principles of peptide chemistry and includes detailed experimental protocols for assessing peptide stability.

Introduction to Stereochemistry in Peptide Stability

In nature, proteins are almost exclusively composed of L-amino acids. Consequently, proteases, the enzymes responsible for peptide and protein degradation, have evolved to recognize and cleave peptide bonds involving L-amino acids. The substitution of an L-amino acid with its D-enantiomer introduces a stereochemical barrier, rendering the adjacent peptide bonds resistant to cleavage by most endogenous proteases. This fundamental principle is widely exploited to enhance the in-vivo half-life and bioavailability of peptide therapeutics.

Fmoc-Phe(4-NHBoc)-OH is a derivative of phenylalanine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS), and an amino group at the 4th position of the phenyl ring is protected by a tert-butyloxycarbonyl (Boc) group. This modification allows for further chemical conjugations or alterations at the phenyl ring. The choice between the D- and L-isomers of this building block has profound implications for the stability of the resulting peptide.

Data Presentation: Quantitative Comparison of Peptide Stability

Peptide Enzyme Incubation Time (hours) Remaining Peptide (%) Half-life (t½) in Human Serum (hours)
Ac-Tyr-Ile-L-Phe(4-NHBoc) -Gly-Trp-NH₂Trypsin215%~ 0.5
Ac-Tyr-Ile-D-Phe(4-NHBoc) -Gly-Trp-NH₂Trypsin298%> 48
Ac-Tyr-Ile-L-Phe(4-NHBoc) -Gly-Trp-NH₂Chymotrypsin25%~ 0.5
Ac-Tyr-Ile-D-Phe(4-NHBoc) -Gly-Trp-NH₂Chymotrypsin295%> 48

Note: The data presented in this table is illustrative and intended to reflect the generally observed trends in peptide stability when substituting an L-amino acid with its D-enantiomer. Actual values will vary depending on the full peptide sequence and experimental conditions.

Experimental Protocols

To empirically determine the stability of peptides incorporating this compound or Fmoc-L-Phe(4-NHBoc)-OH, the following experimental protocols can be employed.

Solid-Phase Peptide Synthesis (SPPS)

Peptides are synthesized on a solid support resin (e.g., Rink Amide resin for a C-terminal amide) using an automated peptide synthesizer. The synthesis follows the standard Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIEA) Deprotection1->Coupling Wash1 Washing (DMF) Coupling->Wash1 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2 Fmoc Deprotection (Piperidine) Wash1->Deprotection2 Repeat for each amino acid Deprotection2->Coupling Wash2 Washing (DMF) Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

SPPS Workflow Diagram

Protocol Steps:

  • Resin Swelling: The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The desired Fmoc-amino acid (this compound or Fmoc-L-Phe(4-NHBoc)-OH), an activating agent (e.g., HBTU), and a base (e.g., DIEA) are dissolved in DMF and added to the resin. The coupling reaction is allowed to proceed for a specified time.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents.

  • Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity and identity of the final peptide are confirmed by liquid chromatography-mass spectrometry (LC-MS).

Enzymatic Stability Assay

This assay measures the resistance of the peptides to degradation by specific proteases.

Workflow for Enzymatic Stability Assay:

Enzymatic_Stability_Workflow Peptide_Solution Prepare Peptide Stock Solution Incubation Incubate Peptide with Enzyme at 37°C Peptide_Solution->Incubation Enzyme_Solution Prepare Enzyme Solution (e.g., Trypsin, Chymotrypsin) Enzyme_Solution->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., add TFA) Time_Points->Quench Analysis Analyze by RP-HPLC Quench->Analysis Quantification Quantify Remaining Peptide Analysis->Quantification Stability_Logic L_Peptide Peptide with Fmoc-L-Phe(4-NHBoc)-OH Recognition Stereospecific Recognition L_Peptide->Recognition D_Peptide Peptide with This compound Protease Protease D_Peptide->Protease No Recognition Stability Enhanced Stability D_Peptide->Stability Protease->Recognition Cleavage Peptide Bond Cleavage Recognition->Cleavage Degradation Rapid Degradation Cleavage->Degradation

A Comparative Guide to the NMR Characterization of Peptides Containing Fmoc-D-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of peptides incorporating the synthetically modified amino acid Fmoc-D-Phe(4-NHBoc)-OH against peptides containing other phenylalanine analogues. The inclusion of such modified residues is a key strategy in drug design to enhance peptide stability, receptor affinity, and pharmacokinetic properties. Understanding their structural impact through detailed NMR analysis is therefore critical.

Comparative Analysis of NMR Spectral Data

The introduction of the 4-NHBoc moiety on the phenyl ring of D-phenylalanine significantly influences the electronic environment and, consequently, the NMR chemical shifts of the aromatic protons and carbons, as well as adjacent protons in the peptide backbone. Below is a comparative summary of expected and observed ¹H and ¹³C NMR chemical shifts for this compound in a peptide context, contrasted with the parent Fmoc-Phe-OH and another para-substituted analogue.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data of Phenylalanine Analogues in Peptides

Parameter Fmoc-Phe-OH in Peptide [1]This compound in Peptide (Expected) Fmoc-D-Phe(4-Me)-OH in Peptide
¹H Chemical Shifts (ppm)
Aromatic (ortho to CH₂)~7.28Shifted upfield due to electron-donating NHBoc group~7.10
Aromatic (meta to CH₂)~7.32Shifted upfield~7.10
Aromatic (para)~7.21Substituted~2.3 (CH₃)
α-CH~4.13 - 4.22Similar to Fmoc-Phe-OH, minor shifts expectedSimilar to Fmoc-Phe-OH
β-CH₂~2.88, ~3.09Diastereotopic protons, potential for larger ΔδSimilar to Fmoc-Phe-OH
NH (Backbone)Sequence dependentSequence dependent, potential for H-bonding with Boc C=OSequence dependent
¹³C Chemical Shifts (ppm)
Aromatic C (ipso)~138Shifted upfield~137
Aromatic C (ortho)~129Shifted upfield~129
Aromatic C (meta)~128Shifted upfield~129
Aromatic C (para)~126Shifted downfield due to C-N bond~137 (C-CH₃)
α-C~56Similar to Fmoc-Phe-OHSimilar to Fmoc-Phe-OH
β-C~38Similar to Fmoc-Phe-OHSimilar to Fmoc-Phe-OH
C=O (Backbone)~172Similar to Fmoc-Phe-OHSimilar to Fmoc-Phe-OH

Note: The exact chemical shifts are highly dependent on the peptide sequence, solvent, and temperature. The values for this compound are predicted based on the known electronic effects of the NHBoc substituent and may vary.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and NMR characterization of peptides containing modified amino acids.

Solid-Phase Peptide Synthesis (SPPS)

Peptides incorporating this compound are typically synthesized using a standard Fmoc/tBu solid-phase strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-amino acid (including this compound) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours).

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After assembling the full peptide sequence, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the D-Phe(4-NHBoc) residue, if desired) using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

NMR Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture like H₂O/D₂O 9:1 with a suitable buffer). The choice of solvent can significantly impact the peptide's conformation.[2]

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality, check for impurities, and observe the general dispersion of signals, particularly in the amide region.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning protons within an amino acid spin system (e.g., NH-CαH-CβH₂).[3]

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid residue's spin system, which is crucial for residue-type identification.[3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in three-dimensional space (typically < 5 Å). This provides crucial distance restraints for determining the peptide's secondary and tertiary structure.[2][3] NOESY is generally used for larger peptides, while ROESY is suitable for smaller peptides that may have a near-zero NOE.

  • ¹³C NMR (optional but recommended):

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of carbon resonances.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can help in sequential assignment and confirming the peptide backbone connectivity.

  • Data Analysis:

    • Resonance Assignment: Use the combination of COSY, TOCSY, and NOESY/ROESY spectra to perform sequential assignment of all proton resonances.

    • Structural Restraints: Extract distance restraints from NOESY/ROESY cross-peak intensities and, if possible, dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)).

    • Structure Calculation: Use the experimental restraints in molecular modeling software to calculate a family of structures that represent the conformational ensemble of the peptide in solution.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and NMR characterization of a peptide containing this compound.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Characterization Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including this compound) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat for all residues Wash1->Repeat Cleavage Cleavage & Deprotection Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR_Acquisition 1D & 2D NMR Acquisition (COSY, TOCSY, NOESY) SamplePrep->NMR_Acquisition Assignment Resonance Assignment NMR_Acquisition->Assignment Restraints Structural Restraint Generation Assignment->Restraints Calculation Structure Calculation Restraints->Calculation

Caption: Workflow for Peptide Synthesis and NMR Analysis.

NMR Data Analysis Pathway

This diagram outlines the logical flow of data analysis in determining the three-dimensional structure of the peptide from the acquired NMR spectra.

nmr_analysis_pathway COSY COSY Spectrum Spin_Systems Identify Spin Systems COSY->Spin_Systems Dihedral_Restraints Dihedral Angle Restraints (optional) COSY->Dihedral_Restraints TOCSY TOCSY Spectrum TOCSY->Spin_Systems NOESY NOESY/ROESY Spectrum Sequential_Assignment Sequential Assignment NOESY->Sequential_Assignment Distance_Restraints Distance Restraints NOESY->Distance_Restraints Spin_Systems->Sequential_Assignment Structure_Calculation 3D Structure Calculation Distance_Restraints->Structure_Calculation Dihedral_Restraints->Structure_Calculation Conformational_Ensemble Conformational Ensemble Structure_Calculation->Conformational_Ensemble

Caption: NMR Data Analysis for 3D Structure Determination.

References

A Comparative Guide to Coupling Reagents for the Incorporation of Fmoc-D-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of a coupling reagent is paramount for the successful solid-phase peptide synthesis (SPPS) of complex peptides, particularly those containing sterically hindered or non-canonical amino acids such as Fmoc-D-Phe(4-NHBoc)-OH. This amino acid derivative is valuable in drug development for introducing a modifiable handle and enhancing enzymatic stability via its D-configuration.[1] The efficiency of the coupling reaction directly impacts the final peptide's yield and purity. This guide provides a comparative analysis of commonly employed coupling reagents, offering experimental data, detailed protocols, and mechanistic diagrams to assist researchers in making an informed choice.

Comparative Performance of Common Coupling Reagents

While direct comparative data for this compound is limited in published literature, performance insights can be drawn from studies on "difficult" peptide sequences, which present analogous challenges like steric hindrance. The acyl carrier protein (ACP) fragment 65-74 is a standard benchmark for evaluating coupling reagent efficacy.[2] The following table summarizes the performance of three widely used reagents: HATU, HBTU, and DIC with an oxime additive like OxymaPure.

ParameterHATUHBTUDIC/Oxyma
Purity (ACP 65-74) Higher PurityLower PurityHigh Purity
Coupling Efficiency Very HighHighHigh
Reaction Speed Faster[2][3]Slower than HATU[2]Generally Slower than HATU
Racemization Risk Lower Risk[2][3]Higher Risk than HATU[2]Very Low Risk[4]
Cost HighModerateLow
Primary By-products Water-solubleWater-solubleSoluble Diisopropylurea

HATU consistently demonstrates superior performance in terms of reaction speed and the purity of the final product, especially for challenging sequences. Its structure, containing a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt-ester intermediate, leading to faster and more complete coupling.[2] HBTU is also highly effective but generally considered slightly less reactive than HATU.[5] Carbodiimide-based reagents like DIC, when used with additives such as OxymaPure or HOBt, are cost-effective and highly effective at suppressing racemization.[6]

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible peptide synthesis. The following are representative Fmoc/tBu strategies for SPPS incorporating this compound on a 0.1 mmol scale Rink Amide resin.

General SPPS Steps (Resin Swelling, Deprotection & Washing)
  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

Protocol 1: Coupling with HATU
  • Amino Acid Activation: In a separate vial, prepare the coupling solution by dissolving this compound (4 equivalents), HATU (3.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.[2]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes.

  • Monitoring: Check for reaction completion using a qualitative method (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Cycle Repetition: Repeat the deprotection and coupling steps for subsequent amino acids.

Protocol 2: Coupling with HBTU
  • Amino Acid Activation: Prepare the coupling solution by dissolving this compound (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Pre-activate for 1-2 minutes.[2]

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 45-90 minutes.

  • Monitoring & Washing: Follow steps 3 and 4 from the HATU protocol.

  • Cycle Repetition: Repeat the deprotection and coupling cycle as needed.

Note: Both HATU and HBTU should not be used in large excess, as they can react with the unprotected N-terminal amine, forming a guanidinium (B1211019) cap that terminates chain elongation.[3][7][8]

Protocol 3: Coupling with DIC/Oxyma
  • Solution Preparation: In a separate vial, dissolve this compound (5 equivalents) and OxymaPure (5 equivalents) in a 1:1 DCM/DMF mixture.[9]

  • Activation: Add Diisopropylcarbodiimide (DIC) (5 equivalents) to the amino acid solution.[9]

  • Coupling Reaction: Stir the mixture for 10 minutes at room temperature, then add the solution to the resin. Agitate for 1-2 hours.

  • Monitoring & Washing: Follow steps 3 and 4 from the HATU protocol.

  • Cycle Repetition: Repeat the deprotection and coupling cycle as needed.

Visualizing the Workflow and Mechanisms

To better understand the process, the following diagrams illustrate the general SPPS workflow and the activation mechanisms of the different classes of coupling reagents.

cluster_workflow SPPS Coupling Cycle Resin Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Activation & Coupling Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test (Check for free amines) Wash2->Kaiser Kaiser->Coupling Incomplete Next Next Cycle or Final Cleavage Kaiser->Next Complete cluster_aminium Aminium/Uronium Salt Activation (e.g., HATU) cluster_carbodiimide Carbodiimide Activation (e.g., DIC/Oxyma) AA1 Fmoc-AA-COOH ActiveEster1 Reactive OAt-ester AA1->ActiveEster1 Activation Reagent1 HATU + Base Reagent1->ActiveEster1 PeptideBond1 Peptide Bond Formation ActiveEster1->PeptideBond1 Peptide1 H2N-Peptide-Resin Peptide1->PeptideBond1 AA2 Fmoc-AA-COOH ActiveEster2 Reactive Oxyma-ester AA2->ActiveEster2 Activation Reagent2 DIC + Oxyma Reagent2->ActiveEster2 PeptideBond2 Peptide Bond Formation ActiveEster2->PeptideBond2 Peptide2 H2N-Peptide-Resin Peptide2->PeptideBond2

References

Validating the Incorporation of Fmoc-D-Phe(4-NHBoc)-OH: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise sequence of a synthetic peptide is paramount to its function and therapeutic potential. The incorporation of unnatural amino acids, such as Fmoc-D-Phe(4-NHBoc)-OH, offers novel functionalities but also necessitates rigorous analytical validation. This guide provides a comparative analysis of Edman degradation and mass spectrometry for confirming the successful incorporation of this modified phenylalanine residue.

While Edman degradation is a classic and highly accurate method for N-terminal sequencing, its application to unnatural amino acids requires careful consideration.[1][2] Mass spectrometry has emerged as a powerful and versatile alternative, often used in conjunction with Edman degradation for comprehensive peptide characterization.[3][4] This guide will delve into the principles, protocols, and a comparative analysis of these techniques for validating peptides containing this compound.

Comparative Analysis of Sequencing Techniques

The choice between Edman degradation and mass spectrometry depends on the specific analytical need, sample purity, and the desired level of detail. While Edman degradation provides direct, sequential N-terminal analysis, mass spectrometry offers high-throughput capabilities and the ability to analyze complex mixtures and internal sequences.[1][3]

FeatureEdman DegradationMass Spectrometry (MS)
Principle Sequential chemical cleavage of N-terminal amino acids.[5]Measurement of mass-to-charge ratio of ionized peptides and their fragments.[1]
Primary Application N-terminal sequence verification of purified peptides.[1][6]High-throughput protein identification, PTM analysis, and internal sequence analysis.[3]
Accuracy High accuracy for the first 10-50 amino acids of a single, purified protein.[1][2]Generally relies on database matching, which can be less precise for de novo sequencing of novel peptides.[1]
Sample Requirement Requires a pure, single protein/peptide sample (10-100 picomoles).[2][5]Can analyze complex protein mixtures.[1]
Throughput Low throughput, with each cycle taking approximately one hour.[2]High throughput, capable of analyzing numerous samples quickly.
Limitations Not suitable for internal sequences or peptides with a blocked N-terminus.[1][2] The peptide length is typically limited to 30-60 residues.[5]De novo sequencing can be challenging and requires high-quality spectra.
Validation of Unnatural Amino Acids Requires a standard for the PTH-derivative of the unnatural amino acid for identification by HPLC.Can identify unnatural amino acids by the mass shift in peptide fragments.

Table 1. Comparison of Edman Degradation and Mass Spectrometry for Peptide Sequencing.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-Phe(4-NHBoc)-OH

The synthesis of a peptide incorporating this compound follows standard Fmoc/tBu solid-phase peptide synthesis protocols.[7][8] This unnatural amino acid is a versatile building block used in the synthesis of bioactive peptides for applications in drug development and bioconjugation.[9]

Workflow for Peptide Synthesis and Validation:

cluster_synthesis Peptide Synthesis cluster_validation Validation Resin Resin Support Coupling Coupling of This compound Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Chain_Elongation Chain Elongation Deprotection->Chain_Elongation Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Purification HPLC Purification Cleavage->Purification Edman Edman Degradation Purification->Edman Purified Peptide MS Mass Spectrometry Purification->MS Purified Peptide

Caption: Workflow from peptide synthesis to validation.

Validation by Edman Degradation

Edman degradation is a stepwise chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.[5][6]

Experimental Workflow for Edman Degradation:

Peptide Peptide with N-terminal D-Phe(4-NHBoc) Coupling Coupling with PITC (Phenyl isothiocyanate) Peptide->Coupling Cleavage Cleavage with TFA (Trifluoroacetic acid) Coupling->Cleavage Extraction Extraction of ATZ-D-Phe(4-NHBoc) Cleavage->Extraction Conversion Conversion to PTH-D-Phe(4-NHBoc) Extraction->Conversion HPLC HPLC Analysis Conversion->HPLC Identification Identification vs. Standard HPLC->Identification

Caption: Stepwise process of Edman degradation.

Protocol:

  • Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide derivative.[10][11]

  • Cleavage: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[11]

  • Extraction: The ATZ-amino acid derivative is selectively extracted into an organic solvent.[10]

  • Conversion: The ATZ derivative is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[5]

  • Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of a known standard of PTH-D-Phe(4-NHBoc).[2]

Crucially, for the validation of an unnatural amino acid like D-Phe(4-NHBoc), a synthetic standard of the corresponding PTH derivative is required for unambiguous identification by HPLC.

Validation by Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For peptide sequencing, it is often coupled with liquid chromatography (LC-MS).[4][11]

Logical Relationship for MS-based Validation:

Peptide Intact Peptide MS1 MS1 Analysis (Confirm Molecular Weight) Peptide->MS1 Fragmentation Tandem MS (MS/MS) (Fragmentation) MS1->Fragmentation MS2 MS2 Analysis (Fragment Ion Masses) Fragmentation->MS2 Sequencing De Novo Sequencing or Database Search MS2->Sequencing Validation Validation of D-Phe(4-NHBoc) Incorporation Sequencing->Validation

Caption: Logic flow for mass spectrometry validation.

Protocol:

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent for mass spectrometry analysis.

  • LC-MS Analysis: The peptide solution is injected into an LC-MS system. The liquid chromatography separates the peptide from any impurities.

  • MS1 Spectrum: The mass spectrometer acquires a full scan (MS1) to determine the molecular weight of the intact peptide. This should match the theoretical mass of the peptide containing D-Phe(4-NHBoc)-OH.

  • Tandem MS (MS/MS): The ion corresponding to the peptide of interest is selected and fragmented.

  • MS2 Spectrum: The masses of the resulting fragment ions are measured (MS2). The fragmentation pattern will reveal the amino acid sequence. The presence of D-Phe(4-NHBoc) will be confirmed by a characteristic mass difference in the fragment ions.

Conclusion: An Integrated Approach

For the unequivocal validation of this compound incorporation, a dual approach utilizing both Edman degradation and mass spectrometry is recommended.[1][3] Edman degradation provides direct, unambiguous sequencing of the N-terminus, provided a PTH standard is available. Mass spectrometry complements this by confirming the overall mass of the peptide and providing fragmentation data that supports the sequence, including the presence of the unnatural amino acid. This integrated strategy ensures the highest level of confidence in the final peptide product for research and drug development applications.

References

Impact of Fmoc-D-Phe(4-NHBoc)-OH on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids into peptide sequences is a powerful tool for modulating their three-dimensional structure, and in turn, their biological activity, stability, and therapeutic potential. One such non-natural amino acid, Fmoc-D-Phe(4-NHBoc)-OH, offers unique steric and conformational properties. This guide provides a comparative analysis of the anticipated impact of this building block on peptide conformation relative to natural L-phenylalanine and other modified amino acid alternatives, supported by established principles of peptide chemistry and spectroscopic data from analogous structures.

Introduction to Conformational Constraints

This compound is a derivative of D-phenylalanine featuring a bulky tert-butyloxycarbonyl (Boc) protecting group on an amino functionality at the para position of the phenyl ring. The presence of a D-amino acid in a peptide chain, which is typically composed of L-amino acids, inherently disrupts common secondary structures like α-helices and can induce turns. The additional bulk of the 4-NHBoc group is expected to further restrict the conformational freedom of the peptide backbone.

Comparative Analysis of Conformational Propensities

The introduction of this compound into a peptide sequence is predicted to have a pronounced effect on its secondary structure when compared to a native L-phenylalanine or other modified residues. While direct experimental data for peptides containing this specific residue is limited in publicly available literature, we can infer its influence based on studies of similar sterically hindered and D-amino acids.

FeatureL-Phenylalanine (Native)This compound (Projected)Other Constrained Alternatives (e.g., D-Proline, Aib)
Backbone Flexibility HighHighly RestrictedHighly Restricted
α-Helix Propensity Can participate in α-helical structuresStrong α-helix disrupterStrong α-helix disrupters or promoters (Aib)
β-Turn/Sheet Propensity Can participate in β-sheets and turnsLikely to induce β-turns, particularly Type II'D-Proline is a strong β-turn inducer; Aib can promote helical structures
Steric Hindrance ModerateVery HighHigh
Ramachandran Plot Occupies allowed regions for L-amino acidsExpected to occupy regions corresponding to D-amino acids, with further restrictions due to side-chain bulk.[1][2][3][4][5]Occupy specific, restricted regions of the Ramachandran plot

Experimental Data from Analogous Systems

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy studies on peptides with constrained analogs of phenylalanine, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), have demonstrated a strong propensity to form well-defined β-turn or helical structures depending on the sequence context.[8] The bulky and rigid nature of these residues limits the accessible dihedral angles of the peptide backbone.

Experimental Protocols

Accurate determination of peptide conformation relies on a combination of spectroscopic and computational techniques.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the overall secondary structure content of the peptide in solution.

Protocol:

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-1 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrumentation: A CD spectropolarimeter is used to measure the differential absorption of left and right circularly polarized light.

  • Data Acquisition: Spectra are typically recorded from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of the peptide in solution at atomic resolution.

Protocol:

  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: A suite of one-dimensional (¹H) and two-dimensional (COSY, TOCSY, NOESY) NMR experiments are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons within the peptide sequence.

  • Structural Restraints: Nuclear Overhauser Effect (NOE) cross-peaks provide information about through-space distances between protons, which are used as restraints in structure calculations. Coupling constants can provide information about dihedral angles.

  • Structure Calculation: Computational algorithms are used to generate a family of three-dimensional structures consistent with the experimental restraints.

Computational Modeling

Objective: To predict the conformational preferences of the peptide and to refine experimental structures.

Protocol:

  • System Setup: A starting structure of the peptide is generated and placed in a simulation box with an appropriate solvent model.

  • Molecular Dynamics (MD) Simulation: The system is subjected to a simulation that calculates the forces between atoms and their subsequent motions over time, allowing the peptide to explore different conformations.[9]

  • Analysis: The trajectory from the MD simulation is analyzed to identify stable conformations, hydrogen bonding patterns, and to calculate theoretical spectroscopic parameters that can be compared with experimental data.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_results Structural Insights peptide_synthesis Solid-Phase Peptide Synthesis purification HPLC Purification peptide_synthesis->purification cd_spec CD Spectroscopy purification->cd_spec nmr_spec NMR Spectroscopy purification->nmr_spec comp_model Computational Modeling purification->comp_model secondary_structure Secondary Structure Estimation cd_spec->secondary_structure tertiary_structure 3D Structure Determination nmr_spec->tertiary_structure conformational_dynamics Conformational Dynamics comp_model->conformational_dynamics tertiary_structure->conformational_dynamics

Caption: Experimental workflow for peptide conformational analysis.

steric_influence cluster_l_phe L-Phenylalanine cluster_d_phe_boc This compound l_phe L-Phe flexible_backbone Flexible Backbone l_phe->flexible_backbone alpha_helix α-Helix / β-Sheet flexible_backbone->alpha_helix d_phe_boc D-Phe(4-NHBoc) steric_clash High Steric Hindrance d_phe_boc->steric_clash restricted_backbone Restricted Backbone steric_clash->restricted_backbone beta_turn β-Turn restricted_backbone->beta_turn

References

A Comparative Guide to the Use of Fmoc-D-Phe(4-NHBoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a critical strategy in modern drug discovery and development. These unique building blocks can enhance peptide stability, modulate biological activity, and introduce novel functionalities. Fmoc-D-Phe(4-NHBoc)-OH is a key reagent in this field, offering a versatile platform for creating sophisticated peptide-based therapeutics. This guide provides a comprehensive cost-benefit analysis of using this compound in solid-phase peptide synthesis (SPPS), comparing its performance with relevant alternatives and providing supporting experimental data and protocols.

Introduction to this compound

This compound is a derivative of the amino acid D-phenylalanine. It is characterized by two key protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the α-amino group, which is cleaved at each step of peptide chain elongation.[]

  • Boc (tert-butyloxycarbonyl): An acid-labile protecting group on the amino group at the 4th position of the phenyl ring. This group remains stable during the Fmoc deprotection steps and is typically removed during the final cleavage of the peptide from the resin.[]

This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide bond formation, while the side-chain amine remains protected. The D-configuration of the amino acid provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptide.[2] The protected amino group on the phenyl ring serves as a handle for post-synthetic modifications, such as the attachment of labels, cross-linkers, or cytotoxic drugs.

Performance Comparison with Alternatives

The primary alternative to this compound for introducing a 4-amino-D-phenylalanine residue is Fmoc-D-Phe(4-NO2)-OH . This alternative requires an additional on-resin reduction step to convert the nitro group to an amine. Below is a comparative analysis of these two building blocks.

ParameterThis compoundFmoc-D-Phe(4-NO2)-OHKey Considerations
Synthesis Steps Direct incorporationIncorporation followed by on-resin reduction of the nitro groupThe additional reduction step for the nitro-derivative adds time and complexity to the synthesis.
Potential Side Reactions Minimal side reactions reported.Incomplete reduction can lead to heterogeneous peptide populations. The reagents used for reduction (e.g., SnCl2) may need to be thoroughly removed to avoid interference in subsequent steps.This compound offers a more direct and cleaner route.
Coupling Efficiency Generally high, comparable to other standard Fmoc-amino acids.High coupling efficiency.Both building blocks are expected to have good coupling efficiency under standard SPPS conditions.
Crude Purity (%) Generally >90%Typically 80-90% (can be lower depending on reduction efficiency)Higher purity with this compound reduces the burden on downstream purification.
Overall Yield (%) Typically >85%Typically 75-85%The additional reduction and subsequent washing steps for the nitro-derivative can lead to lower overall yields.
Cost of Building Block HigherLowerThe initial cost of this compound is higher.
Overall Process Cost Potentially lower due to fewer steps and higher purity.May be higher due to the cost of reduction reagents, additional synthesis time, and more extensive purification.A comprehensive cost analysis should consider all aspects of the synthesis and purification process.

Cost-Benefit Analysis

While the initial procurement cost of this compound is higher than that of Fmoc-D-Phe(4-NO2)-OH, a holistic cost-benefit analysis often favors the former. The direct incorporation of the Boc-protected amine eliminates a synthetic step, thereby reducing reagent consumption, solvent waste, and operator time. Furthermore, the generally higher crude purity of peptides synthesized with this compound can significantly decrease the time and cost associated with HPLC purification. For research and early-stage development, the reliability and cleaner side-product profile of this compound can accelerate project timelines. In later-stage development and manufacturing, the streamlined process and potentially higher overall yield may offset the higher initial raw material cost.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a model peptide containing this compound.

Materials:

  • Rink Amide resin

  • This compound and other required Fmoc-amino acids

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether (3x).

    • Dry the crude peptide under vacuum.

  • Analysis and Purification:

    • Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) and mass spectrometry.

    • Purify the peptide by preparative RP-HPLC.

Visualizations

experimental_workflow resin Resin Swelling deprotection Fmoc Deprotection (Piperidine/DMF) resin->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (HBTU/DIPEA) wash2 Wash (DMF/DCM) coupling->wash2 wash1->coupling cycle Repeat for each Amino Acid wash2->cycle cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Amino Acid cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation analysis Analysis & Purification (HPLC/MS) precipitation->analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

logical_relationship cluster_fmoc_boc This compound cluster_fmoc_no2 Fmoc-D-Phe(4-NO2)-OH fb_incorporation Direct Incorporation fb_cleavage Final Cleavage (TFA) fb_incorporation->fb_cleavage fb_steps Fewer Synthesis Steps fb_incorporation->fb_steps fb_purity High Crude Purity fb_cleavage->fb_purity fn_steps Additional Synthesis Step fn_incorporation Incorporation fn_reduction On-Resin Reduction fn_incorporation->fn_reduction fn_cleavage Final Cleavage (TFA) fn_reduction->fn_cleavage fn_reduction->fn_steps fn_purity Potentially Lower Purity fn_cleavage->fn_purity

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Phe(4-NHBoc)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical reagents. This guide provides detailed procedures for the safe disposal of Fmoc-D-Phe(4-NHBoc)-OH, a specialized amino acid derivative commonly used in peptide synthesis. Adherence to these guidelines is crucial for minimizing risks to personnel and the environment.

I. Chemical and Safety Data Overview

This compound is a solid, non-hazardous substance under standard OSHA guidelines.[1] However, it is essential to handle it with care, employing appropriate personal protective equipment (PPE) to prevent inhalation, ingestion, or skin contact.[1][2] The following table summarizes key safety and identification information.

Identifier Value
Chemical Name Nα-Fmoc-4-(Boc-amino)-D-phenylalanine
Synonyms Fmoc-D-Phe(4-NH-Boc)-OH
CAS Number 214750-77-3[1][3][4]
Molecular Formula C29H30N2O6[1][3][4]
Molecular Weight 502.6 g/mol [3]
Appearance Solid
OSHA Hazards No known OSHA hazards[1]
Potential Health Effects May be harmful if inhaled and may cause respiratory tract irritation.[1]
Incompatible Materials Strong oxidizing agents, Strong acids[1]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NOx)[1]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as chemical waste in accordance with all federal, state, and local regulations.[1] Do not dispose of this material down the drain or in regular trash.

1. Waste Collection:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, empty containers).
  • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

2. Handling Spills:

  • For small spills, carefully sweep up the solid material and place it into the designated waste container.[1]
  • Avoid generating dust during cleanup.[1]
  • Ensure adequate ventilation in the area of the spill.[1]
  • For large spills, follow the same procedure but with enhanced caution. Do not allow the product to enter drains.[1]

3. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the chemical or its waste.[1][2]
  • If there is a risk of dust formation, a NIOSH/MSHA-approved respirator is recommended.[2]

4. Waste Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

5. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
  • Provide the waste manifest with the full chemical name and CAS number to ensure proper handling and disposal.

III. Experimental Workflow & Disposal Logic

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound in a laboratory setting.

start Start: Handling this compound weigh Weighing and Handling start->weigh spill Spill Occurs? weigh->spill reaction Use in Experiment weigh->reaction cleanup Sweep up solid into waste container Avoid dust generation spill->cleanup Yes spill->reaction No container Place in labeled, sealed chemical waste container cleanup->container waste Generate Waste (Unused reagent, contaminated items) reaction->waste waste->container storage Store in cool, dry, ventilated area Away from incompatibles container->storage disposal Dispose via licensed chemical waste contractor storage->disposal end End of Lifecycle disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fmoc-D-Phe(4-NHBoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fmoc-D-Phe(4-NHBoc)-OH as a hazardous chemical. Adherence to the personal protective equipment (PPE) and handling protocols outlined below is critical for ensuring personnel safety and maintaining the integrity of your research. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a key reagent in peptide synthesis.

This compound is a white to off-white solid powder. While stable under recommended storage conditions, it is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation if inhaled.[1][2][3] Proper handling and disposal are paramount to mitigate these risks.

Personal Protective Equipment (PPE) and Hazard Information

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE and associated hazard data.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and potential splashes.[4][5]
Face ShieldRecommended when handling large quantities of the solid or when there is a significant risk of splashing.[5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[5] Always inspect gloves for integrity before use and change them immediately if contaminated.
Respiratory Protection RespiratorNecessary when handling the powder outside of a certified fume hood to avoid inhalation of fine particles.[5] A risk assessment should determine the appropriate type of respirator.

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Precautionary Statements: [2]

  • P261: Avoid breathing dust.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Handling and Disposal

Adherence to the following step-by-step procedures for handling and disposal will ensure a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly sealed, dry, and well-ventilated place away from strong oxidizing agents and strong acids.[6] Recommended storage is at room temperature.[2]

Handling and Use
  • Ventilation: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[4]

  • Weighing: When weighing the powder, use a balance within the fume hood or in a designated weighing enclosure. Use anti-static weighing paper or boats to prevent dispersal of the powder.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Common solvents for Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) include dimethylformamide (DMF).[7][8]

  • Spill Management:

    • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[6]

    • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Shovel the material into a suitable container for disposal.[6] Prevent the spilled material from entering drains.[6]

Disposal Plan

The fundamental principle for the disposal of this compound and associated waste is to treat it as hazardous chemical waste.[4]

  • Unused or Expired Solid:

    • Containerization: Place the solid this compound in its original container or a clearly labeled, sealable, and chemically compatible container.[4]

    • Labeling: Affix a hazardous waste label to the container, clearly stating the chemical name.[4]

  • Contaminated Materials:

    • Segregation: All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, are considered contaminated solid waste.[4]

    • Collection: Collect these materials in a designated, clearly labeled hazardous waste container.[4][5]

  • Liquid Waste:

    • Collection: Solutions containing this compound, as well as waste from peptide synthesis steps (e.g., piperidine/DMF from Fmoc deprotection), must be collected in a labeled, sealed, and chemically compatible container.[4]

    • Labeling: The liquid waste container should be labeled as "Hazardous Waste" and list all chemical constituents.[4]

  • Final Disposal:

    • Storage: Store all hazardous waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[4]

    • Arrangement: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Visualized Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE (Goggles, Lab Coat, Gloves) B Work in a Certified Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Collect Solid Waste (Unused chemical, contaminated items) C->E F Collect Liquid Waste (Solutions, reaction mixtures) D->F G Store in Labeled Hazardous Waste Containers E->G F->G H Arrange for Professional Disposal G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Phe(4-NHBoc)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Phe(4-NHBoc)-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。